molecular formula C16H10N2O2 B3425175 Indirubin (Standard) CAS No. 397242-72-7

Indirubin (Standard)

Cat. No.: B3425175
CAS No.: 397242-72-7
M. Wt: 262.26 g/mol
InChI Key: JNLNPCNGMHKCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indirubin has been reported in Calanthe discolor, Couroupita guianensis, and Isatis tinctoria with data available.
INDIRUBIN is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxy-1H-indol-3-yl)indol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNPCNGMHKCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026053, DTXSID501026052
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479-41-4, 397242-72-7, 906748-38-7
Record name Indirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoindirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397242727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906748387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indirubin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12379
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Indirubin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3Z)-3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201026053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-Dihydro-3-oxo-2H-indol-2-ylidene)-1,3-Dihydro-2H-Indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501026052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOINDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LXW6D3W2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name INDIRUBIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86L8P74GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Indirubin's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a natural bis-indole alkaloid, is the active component of the traditional Chinese medicine formulation Danggui Longhui Wan, which has been historically used for the treatment of chronic myelogenous leukemia.[1] Modern scientific investigation has identified indirubin and its synthetic derivatives as potent inhibitors of several key protein kinases involved in cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the molecular mechanisms by which indirubin exerts its anticancer effects, with a focus on its primary molecular targets, the modulation of critical signaling pathways, and the resulting cellular outcomes.

Core Mechanism of Action: Multi-Kinase Inhibition

Indirubin and its derivatives exert their biological effects primarily through the competitive inhibition of ATP binding to the catalytic domain of several protein kinases. This inhibitory action disrupts downstream signaling cascades that are crucial for cell cycle progression and cell survival. The primary molecular targets of indirubin are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[2][3]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[4] Indirubin and its analogues have been identified as potent inhibitors of several CDKs, including CDK1, CDK2, and CDK5.[2][5] By binding to the ATP-binding pocket of these kinases, indirubin prevents the phosphorylation of key substrates, such as the retinoblastoma protein (pRb), which is necessary for cell cycle progression.[6] This inhibition leads to cell cycle arrest, predominantly at the G1/S and G2/M phases, thereby halting cancer cell proliferation.[6][7]

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is another serine/threonine kinase that is implicated in a variety of cellular processes, including cell proliferation, apoptosis, and differentiation. Indirubins are powerful inhibitors of GSK-3β.[3] The inhibition of GSK-3β by indirubin can contribute to its anticancer effects by modulating signaling pathways such as the Wnt/β-catenin pathway.

Data Presentation: Inhibitory Activity of Indirubin and Its Derivatives

The following tables summarize the half-maximal inhibitory concentrations (IC50) of indirubin and its derivatives against various protein kinases and cancer cell lines.

Table 1: IC50 Values of Indirubin and Derivatives Against Protein Kinases

CompoundKinaseIC50 (µM)
IndirubinCDK19
IndirubinCDK55.5
IndirubinGSK-3β0.6
Indirubin-3'-monoximeCDK1/cyclin B≥5
Indirubin-3'-monoximeCDK2/cyclin A0.44
Indirubin-3'-monoximeCDK2/cyclin E0.18
E804c-Src0.43[1][8]
E804CDK1/cyclin B1.65[1]
E804CDK2/cyclin A0.54[1]
E804CDK2/cyclin E0.21[1]

Table 2: IC50 Values of Indirubin Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
5'-NIOA549Lung Carcinoma1.2
5'-NIOSNU-638Stomach Carcinoma2.5
5'-NIOHT-1080Fibrosarcoma3.1
5'-NIORK3E-rasRat Kidney Epithelial (k-ras transformed)1.0
5'-FIOA549Lung Carcinoma5.6
5'-FIOSNU-638Stomach Carcinoma8.2
5'-FIOHT-1080Fibrosarcoma12.2
5'-FIORK3E-rasRat Kidney Epithelial (k-ras transformed)6.4
5'-TAIOA549Lung Carcinoma4.3
5'-TAIOSNU-638Stomach Carcinoma6.1
5'-TAIOHT-1080Fibrosarcoma9.8
5'-TAIORK3E-rasRat Kidney Epithelial (k-ras transformed)4.7

Modulation of Key Signaling Pathways

Beyond direct kinase inhibition, indirubin and its derivatives modulate several critical signaling pathways that are often dysregulated in cancer.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers, promoting cell survival and proliferation.[1] Indirubin derivatives, such as E804, have been shown to potently block this constitutive STAT3 signaling.[1][8] This is achieved, at least in part, through the direct inhibition of upstream kinases like Src.[1][8] Inhibition of the Src-STAT3 pathway leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin, ultimately inducing apoptosis in cancer cells.[1][8]

STAT3_Signaling_Pathway Indirubin Indirubin Derivatives (e.g., E804) Src Src Kinase Indirubin->Src Inhibits pSTAT3 p-STAT3 (Tyr705) Indirubin->pSTAT3 Blocks Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylates Dimerization Dimerization pSTAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Target_Genes Target Gene Expression (Mcl-1, Survivin) Nuclear_Translocation->Target_Genes Apoptosis Apoptosis Target_Genes->Apoptosis Inhibits Proliferation Proliferation/ Survival Target_Genes->Proliferation

Indirubin's Inhibition of the STAT3 Signaling Pathway.
NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cell survival.[9] Constitutive NF-κB activation is a hallmark of many cancers and contributes to resistance to apoptosis. Indirubin has been shown to suppress NF-κB activation induced by various stimuli.[10] It achieves this by inhibiting the IκBα kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα.[10] By preventing IκBα degradation, indirubin blocks the nuclear translocation of NF-κB and the transcription of its target genes, which include anti-apoptotic proteins and inflammatory cytokines.[10]

NFkB_Signaling_Pathway Indirubin Indirubin IKK IKK Complex Indirubin->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits pIkBa p-IκBα Nuclear_Translocation Nuclear Translocation NFkB->Nuclear_Translocation Degradation Proteasomal Degradation pIkBa->Degradation Degradation->NFkB Releases Target_Genes Target Gene Expression (Anti-apoptotic, Pro-inflammatory) Nuclear_Translocation->Target_Genes

Indirubin's Interference with the NF-κB Signaling Pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been implicated in both tumor promotion and suppression depending on the cellular context and the activating ligand.[11] Indirubin and indigo (B80030) have been identified as potent endogenous ligands for AhR.[3] The interaction of indirubin with AhR can lead to its nuclear translocation and the transcription of target genes. While the precise role of AhR activation in the anticancer effects of indirubin is complex and still under investigation, some studies suggest that AhR-mediated upregulation of the cell cycle inhibitor p27Kip1 may contribute to the cytostatic effects of certain indirubin derivatives.

Cellular Consequences

The multi-targeted inhibition of key kinases and modulation of signaling pathways by indirubin culminate in two primary cellular outcomes in cancer cells: cell cycle arrest and apoptosis.

Cell Cycle Arrest

As a direct consequence of CDK inhibition, cancer cells treated with indirubin undergo cell cycle arrest, primarily in the G1/S and G2/M phases.[6] This prevents the cells from replicating their DNA and dividing, thereby inhibiting tumor growth.

Apoptosis

Indirubin induces apoptosis, or programmed cell death, through multiple mechanisms. The inhibition of pro-survival pathways like STAT3 and NF-κB, leading to the downregulation of anti-apoptotic proteins, is a major contributor.[1][10] Additionally, some indirubin derivatives have been shown to induce apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.

Logical_Relationship Indirubin Indirubin CDK_Inhibition CDK Inhibition (CDK1, CDK2, CDK5) Indirubin->CDK_Inhibition GSK3b_Inhibition GSK-3β Inhibition Indirubin->GSK3b_Inhibition STAT3_Inhibition STAT3 Pathway Inhibition Indirubin->STAT3_Inhibition NFkB_Inhibition NF-κB Pathway Inhibition Indirubin->NFkB_Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) CDK_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis STAT3_Inhibition->Apoptosis NFkB_Inhibition->Apoptosis Cell_Cycle_Arrest->Apoptosis

Logical Flow of Indirubin's Anticancer Mechanism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of indirubin.

In Vitro Kinase Assay

Objective: To determine the IC50 value of indirubin or its derivatives against a specific protein kinase.

Materials:

  • Recombinant active kinase (e.g., CDK2/Cyclin A)

  • Kinase-specific substrate (e.g., Histone H1)

  • Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT)

  • [γ-³²P]ATP

  • Indirubin derivative stock solution (in DMSO)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase assay buffer, the kinase substrate, and the recombinant kinase.

  • Add varying concentrations of the indirubin derivative or DMSO (vehicle control) to the reaction mixture.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity incorporated into the substrate using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phosphorylated Proteins

Objective: To assess the effect of indirubin on the phosphorylation status of target proteins (e.g., STAT3, pRb) in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indirubin derivative

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagents

Procedure:

  • Seed cancer cells and allow them to adhere overnight.

  • Treat the cells with various concentrations of the indirubin derivative or vehicle control for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and visualize the protein bands using ECL detection reagents and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of indirubin on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indirubin derivative

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with the indirubin derivative or vehicle control for the desired time.

  • Harvest the cells (including any floating cells) and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis by indirubin.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Indirubin derivative

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Treat cells with the indirubin derivative or vehicle control for the desired time.

  • Harvest the cells (including the supernatant containing apoptotic bodies) and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within one hour.

  • Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with Indirubin Derivative Cell_Culture->Treatment Harvesting Cell Harvesting Treatment->Harvesting Western_Blot Western Blot (p-STAT3, p-Rb, etc.) Harvesting->Western_Blot Flow_Cytometry Flow Cytometry Harvesting->Flow_Cytometry Kinase_Assay In Vitro Kinase Assay Data_Analysis Data Analysis and Interpretation Kinase_Assay->Data_Analysis Western_Blot->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

General Experimental Workflow for Investigating Indirubin's Mechanism of Action.

Conclusion

Indirubin and its derivatives represent a promising class of anticancer agents with a multi-targeted mechanism of action. By primarily inhibiting CDKs and GSK-3β, and modulating key signaling pathways such as STAT3 and NF-κB, these compounds effectively induce cell cycle arrest and apoptosis in a variety of cancer cell types. The detailed understanding of their molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and optimization of indirubin-based therapies for cancer treatment.

References

Indirubin's Therapeutic Potential in Neurodegenerative Diseases: A Technical Guide to Core Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a naturally occurring bis-indole alkaloid, and its derivatives are emerging as a promising class of therapeutic compounds for a range of neurodegenerative diseases. Historically used in traditional Chinese medicine, indirubins are potent inhibitors of several key protein kinases implicated in the pathophysiology of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Their neuroprotective effects stem from the modulation of complex intracellular signaling cascades that govern neuronal survival, inflammation, and plasticity.

This in-depth technical guide provides a comprehensive overview of the core signaling pathways modulated by indirubin and its derivatives in the context of neurodegeneration. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate molecular interactions to facilitate further research and drug development in this critical area.

Core Signaling Pathways Modulated by Indirubin

Indirubin and its derivatives exert their neuroprotective effects by targeting multiple key signaling pathways that are often dysregulated in neurodegenerative diseases. The primary mechanisms of action involve the inhibition of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β), alongside the modulation of the PI3K/Akt survival pathway and anti-inflammatory pathways.

GSK-3β and CDK5 Signaling in Neurodegeneration

Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5) are two serine/threonine kinases that play pivotal roles in neuronal function. However, their aberrant activation is a central pathological feature in many neurodegenerative disorders, contributing to neuronal apoptosis, neuroinflammation, and the formation of hallmark protein aggregates.

In Alzheimer's disease, both GSK-3β and CDK5 are implicated in the hyperphosphorylation of the microtubule-associated protein tau, leading to the formation of neurofibrillary tangles (NFTs), a key pathological hallmark of the disease. Indirubins have been shown to be potent inhibitors of both GSK-3β and CDK5, thereby reducing tau hyperphosphorylation.

In Parkinson's disease, GSK-3β activation has been linked to dopaminergic neuron loss. By inhibiting GSK-3β, indirubins can protect these neurons from degeneration.

The following diagram illustrates the central role of GSK-3β and CDK5 in neurodegeneration and the inhibitory action of Indirubin.

Indirubin Indirubin & Derivatives GSK3B GSK-3β Indirubin->GSK3B Inhibits CDK5 CDK5/p25 Indirubin->CDK5 Inhibits Tau Tau GSK3B->Tau Phosphorylates Neuronal_Apoptosis Neuronal Apoptosis GSK3B->Neuronal_Apoptosis Neuroinflammation Neuroinflammation GSK3B->Neuroinflammation Synaptic_Dysfunction Synaptic Dysfunction GSK3B->Synaptic_Dysfunction CDK5->Tau Phosphorylates CDK5->Neuronal_Apoptosis CDK5->Neuroinflammation CDK5->Synaptic_Dysfunction pTau Hyperphosphorylated Tau (pTau) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration Neuronal_Apoptosis->Neurodegeneration Neuroinflammation->Neurodegeneration Synaptic_Dysfunction->Neurodegeneration

Indirubin's inhibition of GSK-3β and CDK5 in neurodegeneration.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. Activation of this pathway promotes cell survival, growth, and proliferation while inhibiting apoptosis. In the context of neurodegenerative diseases, the PI3K/Akt pathway is often suppressed, contributing to neuronal cell death.

Indirubin has been shown to activate the PI3K/Akt pathway, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β, while promoting the activity of anti-apoptotic proteins like Bcl-2. This ultimately leads to enhanced neuronal survival and protection against neurotoxic insults.

The diagram below outlines the mechanism by which Indirubin promotes neuroprotection through the PI3K/Akt signaling pathway.

Indirubin Indirubin PI3K PI3K Indirubin->PI3K Activates Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) GSK3B GSK-3β pAkt->GSK3B Inhibits (via Phosphorylation) Bad Bad pAkt->Bad Inhibits (via Phosphorylation) Bcl2 Bcl-2 pAkt->Bcl2 Promotes pGSK3B p-GSK-3β (Inactive) Neuronal_Survival Neuronal Survival pGSK3B->Neuronal_Survival pBad p-Bad (Inactive) Apoptosis Apoptosis Bad->Apoptosis pBad->Neuronal_Survival Bcl2->Apoptosis

Indirubin-mediated neuroprotection via the PI3K/Akt pathway.
Anti-inflammatory Signaling Pathways

Neuroinflammation is a critical component in the progression of many neurodegenerative diseases. Activated microglia and astrocytes release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which contribute to neuronal damage.

Indirubin and its derivatives have demonstrated potent anti-inflammatory properties. One of the key mechanisms is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition by indirubins leads to a significant reduction in the production of pro-inflammatory cytokines.

The following diagram depicts the anti-inflammatory action of Indirubin through the inhibition of the NF-κB pathway.

Inflammatory_Stimuli Inflammatory Stimuli (e.g., Aβ, LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 NFKB_Pathway NF-κB Signaling Pathway TLR4->NFKB_Pathway NFKB_Activation NF-κB Activation NFKB_Pathway->NFKB_Activation Indirubin Indirubin Indirubin->NFKB_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB_Activation->Proinflammatory_Cytokines Induces Transcription Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage

Indirubin's anti-inflammatory effect via NF-κB pathway inhibition.

Quantitative Data on Indirubin and Derivatives

The neuroprotective potential of indirubin derivatives is closely linked to their ability to inhibit key kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of various indirubin derivatives against CDK5 and GSK-3β, as well as their effective concentrations in neuroprotective models.

DerivativeTarget KinaseIC50Reference
Indirubin CDK55.5 µM
GSK-3β600 nM
Indirubin-3'-monoxime (I3M) CDK5/p25180 nM
GSK-3β20 nM
7-Bromoindirubin-3'-oxime (7Bio) CDK122 µM
CDK533 µM
GSK-3β32 µM
Indirubin-5-sulfonate CDK1/cyclin B55 nM
CDK2/cyclin A35 nM
CDK5/p3565 nM
DerivativeExperimental ModelNeuroprotective EffectEffective Concentration/DoseReference
Indirubin-3'-monoxime (I3M) SH-SY5Y cells treated with Aβ₂₅₋₃₅Attenuated Aβ₂₅₋₃₅-induced cell death in a dose-dependent manner.Not specified
Indirubin-3'-oxime (I3O) SH-SY5Y cells treated with H₂O₂Prevents H₂O₂-induced neuronal apoptosis.0.3 - 3 µM
PC12 cells treated with 6-OHDAPrevented 6-OHDA-induced neurotoxicity.Not specified
7-Bromoindirubin-3'-oxime (7Bio) Aβ oligomer-induced mouse model of Alzheimer's diseasePrevented impairments in spatial cognition and recognition.2.3–23.3 μg/kg
Aβ oligomer-induced mouse model of Alzheimer's diseasePotently inhibited Aβ oligomer-induced neuroinflammation and synaptic damage.2.3–23.3 μg/kg

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of indirubin derivatives for neuroprotection.

In Vitro Neuroprotection Assay (MTT Assay)

This protocol provides a general guideline for assessing the neuroprotective effects of indirubin derivatives against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

1. Cell Culture and Plating:

  • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

2. Treatment:

  • Prepare stock solutions of the indirubin derivatives in dimethyl sulfoxide (B87167) (DMSO).

  • Pre-treat the cells with various concentrations of the indirubin derivative for a specified period (e.g., 2 hours).

  • Induce neuronal damage by adding a neurotoxic agent, such as hydrogen peroxide (H₂O₂) to a final concentration of 150 µM or Aβ oligomers.

  • Include control wells with untreated cells, cells treated with the neurotoxin alone, and cells treated with the indirubin derivative alone.

3. MTT Assay:

  • After the desired incubation period (e.g., 24 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate cell viability as a percentage of the control (untreated) cells.

  • Plot the cell viability against the concentration of the indirubin derivative to determine the neuroprotective effect.

Start Start: Seed SH-SY5Y cells in 96-well plate Incubate1 Incubate overnight (37°C, 5% CO₂) Start->Incubate1 Pretreat Pre-treat with Indirubin derivatives Incubate1->Pretreat Induce Induce neurotoxicity (e.g., H₂O₂ or Aβ) Pretreat->Induce Incubate2 Incubate for 24 hours Induce->Incubate2 Add_MTT Add MTT solution (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Dissolve Dissolve formazan with DMSO Incubate3->Dissolve Measure Measure absorbance at 570 nm Dissolve->Measure Analyze Analyze data: Calculate cell viability Measure->Analyze End End Analyze->End

Workflow for the in vitro neuroprotection MTT assay.
In Vitro Kinase Inhibition Assay (Luminescence-Based)

This general protocol is suitable for determining the IC50 value of indirubin derivatives against specific kinases like CDK5 and GSK-3β.

1. Reagent Preparation:

  • Prepare a suitable kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Prepare a stock solution of ATP in water. The final concentration in the assay should be at or near the Km of the kinase for ATP.

  • Dilute the kinase and its specific substrate to their final desired concentrations in the kinase buffer.

  • Prepare a concentrated stock solution of the indirubin derivative in 100% DMSO and perform serial dilutions.

2. Assay Procedure:

  • Add a small volume (e.g., 1 µL) of the serially diluted indirubin derivative or DMSO (vehicle control) to the wells of a white, opaque 384-well plate.

  • Add the kinase and substrate mixture to the wells.

  • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding the ATP solution.

  • Incubate for a specific time (e.g., 60 minutes) at 30°C.

  • Stop the reaction and measure the remaining ATP by adding a commercial luminescent kinase assay reagent (e.g., Kinase-Glo®).

  • Measure the luminescence signal using a plate reader.

3. Data Analysis:

  • The luminescence signal is inversely proportional to the kinase activity.

  • Normalize the data to the vehicle control (100% activity) and a no-kinase control (0% activity).

  • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data

The Structure-Activity Relationship of Indirubin and Its Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Indirubin (B1684374), a naturally occurring bis-indole alkaloid, has garnered significant attention in medicinal chemistry due to its potent biological activities, particularly as an inhibitor of various protein kinases.[1][2] Originally identified as the active component in a traditional Chinese medicine preparation for chronic myelocytic leukemia, indirubin has become a valuable lead compound for the development of novel therapeutics targeting a range of diseases, including cancer and neurodegenerative disorders.[1][3] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of indirubin and its derivatives, offering insights into the key structural modifications that govern their potency and selectivity. This document details the core indirubin scaffold, summarizes quantitative inhibitory data, outlines relevant experimental protocols, and visualizes the key signaling pathways modulated by this class of compounds.

The Indirubin Core and Key Structural Modifications

The fundamental structure of indirubin consists of two indole (B1671886) rings linked by a double bond. The SAR of indirubin derivatives is primarily determined by substitutions at several key positions on these rings, most notably at the N1, C5, C6, C7, and C3' positions.[2] Modifications at these sites have been shown to significantly influence the compound's binding affinity to the ATP-binding pocket of target kinases, as well as its solubility and overall pharmacological profile.

A general workflow for the SAR study of indirubin derivatives is depicted below.

cluster_0 Synthesis & Modification cluster_1 Biological Evaluation cluster_2 SAR Analysis Indirubin Indirubin Core Derivatives Synthetic Derivatives (Modification at N1, C5, C6, C7, C3') Indirubin->Derivatives Chemical Synthesis InVitro In Vitro Assays (Kinase Inhibition, Cell Proliferation) Derivatives->InVitro InVivo In Vivo Models (Tumor Xenografts) InVitro->InVivo SAR Structure-Activity Relationship Analysis InVitro->SAR InVivo->SAR Lead Lead Optimization SAR->Lead Lead->Derivatives Iterative Design

A typical workflow for the structure-activity relationship (SAR) study of indirubin derivatives.

Structure-Activity Relationship Insights

The inhibitory potency of indirubin and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against a panel of protein kinases.

Substitutions at C5 and C6

Modifications at the C5 and C6 positions of the indirubin scaffold have been extensively explored to enhance potency and selectivity.

  • Halogenation: The introduction of a bromine atom at the C6 position, as seen in 6-bromoindirubin, significantly enhances inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β).

  • Nitro Group: The addition of a nitro group at the C5 position has been shown to yield potent anti-proliferative effects in various human cancer cell lines.

The Role of the 3'-Oxime Group

A crucial modification to the indirubin core has been the introduction of a 3'-oxime group. This alteration generally improves the potency and selectivity of the derivatives. The oxime moiety can also serve as a handle for further chemical modifications to improve physicochemical properties such as solubility.

The Impact of C7 Substitution

Substitution at the C7 position can dramatically alter the kinase inhibitory profile of indirubin derivatives. For instance, the presence of a bromine atom at C7 in 7-bromoindirubin-3'-oxime (7BIO) leads to a significant shift in target selectivity away from the typical CDK and GSK-3β targets towards kinases like FLT3, DYRK1A, and DYRK2.

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activities of selected indirubin derivatives against key protein kinases and their anti-proliferative effects on various cancer cell lines.

Table 1: Inhibitory Activity (IC50) of Indirubin Derivatives Against Protein Kinases

CompoundCDK1/cyclin B (µM)CDK2/cyclin A (µM)CDK5/p25 (µM)GSK-3β (µM)Src (µM)
Indirubin-----
Indirubin-3'-monoxime0.18 - 0.44----
6-Bromoindirubin-3'-oxime (BIO)---Potent inhibitor-
7-Bromoindirubin-3'-oxime (7BIO)22-3332-
E804----0.43
Indirubin-5-sulfonate---Activity reported-

Note: A hyphen (-) indicates that data was not available in the cited sources.

Table 2: Anti-proliferative Activity (IC50) of Indirubin Derivatives in Cancer Cell Lines

CompoundK562 (µM)A549 (µM)Hep-G2 (µM)SW480 (µM)
Indirubin----
Indirubin-3'-monoxime----
Derivative 4a24.96---
Derivative 4f1.35-1.901.65
Derivative 3-0.363 - 12.9900.363 - 12.9900.363 - 12.990
Derivative 4-0.363 - 12.9900.363 - 12.9900.363 - 12.990

Note: "Derivative 4a", "Derivative 4f", "Derivative 3", and "Derivative 4" refer to specific synthetic derivatives described in the referenced literature.

Modulated Signaling Pathways

Indirubin and its derivatives exert their cellular effects by interfering with key signaling pathways that regulate cell cycle progression, proliferation, and survival.

Cyclin-Dependent Kinase (CDK) Signaling Pathway

CDKs are pivotal regulators of the cell cycle, and their aberrant activity is a common feature of many cancers. Indirubin derivatives act as ATP-competitive inhibitors of CDKs, leading to cell cycle arrest, predominantly in the G1/S and G2/M phases, and subsequent apoptosis.

Indirubin Indirubin Derivatives CDK_Cyclin CDK/Cyclin Complexes Indirubin->CDK_Cyclin Inhibition Apoptosis Apoptosis Indirubin->Apoptosis Induces Rb Rb Phosphorylation CDK_Cyclin->Rb Promotes E2F E2F Release Rb->E2F Inhibits CellCycle Cell Cycle Progression E2F->CellCycle Promotes CellCycle->Apoptosis Arrest leads to Indirubin Indirubin Derivatives GSK3b GSK-3β Indirubin->GSK3b Inhibition BetaCatenin β-catenin Phosphorylation & Degradation GSK3b->BetaCatenin Promotes Wnt Wnt Signaling (Gene Transcription) BetaCatenin->Wnt Inhibits Indirubin Indirubin Derivatives (e.g., E804) Src c-Src Kinase Indirubin->Src Inhibition Apoptosis Apoptosis Indirubin->Apoptosis Induces STAT3 STAT3 Phosphorylation & Activation Src->STAT3 Promotes GeneExp Target Gene Expression (e.g., Mcl-1, Survivin) STAT3->GeneExp Promotes GeneExp->Apoptosis Inhibition of

References

Indirubin: A Technical Guide to Natural Sources, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374) is a naturally occurring bis-indole alkaloid and a structural isomer of the well-known dye, indigo (B80030).[1][2] Historically, it has been a component of traditional Chinese medicine formulations like Danggui Luhui Wan and Indigo naturalis (Qing Dai), used to treat various chronic inflammatory diseases and certain types of leukemia.[3][4][5][6] Its potent biological activities, primarily as an inhibitor of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), have positioned it as a significant lead compound in modern drug discovery, particularly in oncology and neurodegenerative disease research.[3][4]

This technical guide provides an in-depth overview of the natural sources of indirubin, its biosynthesis, and detailed methodologies for its extraction and chemical synthesis. It is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of indirubin and its derivatives for therapeutic applications.

Natural Sources and Biosynthesis

Indirubin is found as a minor component alongside indigo in various indigo-producing plants. The primary natural sources include:

  • Isatis tinctoria (Woad)[6][7][8]

  • Indigofera tinctoria (True Indigo)[5][9][10]

  • Baphicacanthus cusia [6][10]

  • Polygonum tinctorium [11]

In these plants, indirubin is not present in its final form but is generated from glycosylated precursors during the extraction process.[11] The biosynthetic pathway begins with the amino acid tryptophan. In the plant, tryptophan is converted to indican (B1671873) (indoxyl-β-D-glucoside).[6] During extraction, enzymatic hydrolysis of indican releases indoxyl. The subsequent oxidation and condensation of these indoxyl molecules can lead to the formation of both indigo and indirubin.[6][8] The formation of indirubin specifically involves the condensation of one molecule of indoxyl with one molecule of isatin (B1672199), which is an oxidation product of indoxyl.[8][12]

Indirubin Biosynthesis Pathway Tryptophan Tryptophan Indole (B1671886) Indole Tryptophan->Indole Biosynthesis Indican Indican (Indoxyl-β-D-glucoside) Indole->Indican Glycosylation Indoxyl Indoxyl Indican->Indoxyl Enzymatic Hydrolysis (e.g., β-glucosidase) Isatin Isatin Indoxyl->Isatin Indigo Indigo Indoxyl->Indigo Dimerization & Oxidation Indirubin Indirubin Indoxyl->Indirubin Condensation Isatin->Indirubin

Caption: General biosynthetic pathway of indirubin from tryptophan in plants.
Data Presentation: Indirubin Content in Natural Sources

The concentration of indirubin in plant sources is generally low and can vary significantly based on species, growing conditions, and harvesting time.

Plant SourceTypical Indirubin ContentNotes
Isatis tinctoria (Woad)Up to 5% of total indigoid pigmentsThe ratio of indirubin to indigo is influenced by extraction conditions.[6]
Indigofera tinctoriaVariable, often lower than IsatisYields are dependent on the fermentation and oxidation process.[10]
Indigo naturalis (Qing Dai)0.12% extraction ratio achieved via specific methodsThis is a processed powder derived from indigo-producing plants.[13]

Extraction from Natural Sources

The extraction of indirubin from plant material is a multi-step process that involves liberating the indoxyl precursor, followed by its conversion and subsequent purification of the target molecule. Traditional methods rely on fermentation, while modern techniques employ optimized solvent-based extractions.

Experimental Protocol: Ultrasound-Assisted Extraction from Isatis indigotica

This protocol is based on a method optimized for the simultaneous extraction of indigo and indirubin, employing response surface methodology.[14]

1. Material Preparation:

  • Dry the leaves of Isatis indigotica and grind them into a fine powder.

2. Extraction:

  • Place 0.50 g of the leaf powder into a 50 mL centrifuge tube.

  • Add 17 mL of 80% (v/v) methanol (B129727) solution (a solid-to-liquid ratio of 1:34 g/mL).

  • Perform the extraction in an ultrasonic cleaning bath at a temperature of 41°C for 25 minutes.[14] Use recycled water to maintain a constant temperature.

3. Isolation and Purification:

  • After extraction, centrifuge the mixture to pellet the plant debris.

  • Collect the supernatant (filtrate).

  • Filter the supernatant through a 0.45-µm filter before analysis.

4. Analysis:

  • Quantify the indirubin content using High-Performance Liquid Chromatography (HPLC).

  • HPLC Conditions:

    • Column: Agilent C18 (5 µm, 4.6 mm × 250 mm).[14]
    • Mobile Phase: Gradient of Methanol (A) and 0.02% (v/v) phosphoric acid in water (B).
    • Flow Rate: 1.0 mL/min.
    • Detection Wavelength: 289 nm.
    • Temperature: 30°C.
    • Injection Volume: 10 µL.[14]

subgraph "Preparation" { node [fillcolor="#FBBC05", fontcolor="#202124"]; Start [label="Dried Isatis Leaves", shape=ellipse]; Grind [label="Grind to Powder"]; Start -> Grind; }

subgraph "Extraction" { node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Mix [label="Mix with 80% Methanol\n(1:34 g/mL)"]; Ultrasound [label="Ultrasonication\n(41°C, 25 min)"]; Grind -> Mix; Mix -> Ultrasound; }

subgraph "Isolation & Analysis" { node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge"]; Filter[label="Filter Supernatant\n(0.45 µm)"]; HPLC [label="HPLC Analysis", shape=parallelogram]; Ultrasound -> Centrifuge; Centrifuge -> Filter; Filter -> HPLC; } }

Caption: Workflow for ultrasound-assisted extraction of indirubin from Isatis leaves.
Data Presentation: Comparison of Extraction Methods

MethodPlant SourceKey ParametersYield/EfficiencyReference
FermentationB. cusia (fresh)Soaking in water for 24 hours.0.005 g indigo/g fresh leaves (indirubin is a component).[10]
Maceration & SoakingI. tinctoriaSoaking cut leaves in water for 24h, followed by Ca(OH)₂ addition and aeration.Qualitative; yields two major pigments (indigo and indirubin).[9]
Ultrasound-AssistedI. indigotica80% Methanol, 25 min, 41°C, 1:34 g/mL solid/liquid ratio.Optimized yield of 116.42% ± 1.27% relative to a reference.[14]
Hot Water ExtractionIsatis species60°C water, followed by pH adjustment to >10 for oxidation.Method is sensitive to oxygen and light.[8]

Chemical Synthesis of Indirubin

Chemical synthesis offers a reliable and scalable alternative to extraction from natural sources, allowing for the production of indirubin and a wide array of its derivatives for structure-activity relationship (SAR) studies.

Synthesis Strategies

Several synthetic routes to indirubin have been developed:

  • Condensation of Isatin and Indoxyl (Baeyer Method): This is the classical approach, involving the base-catalyzed condensation of isatin with 3-indoxyl, which is often generated in situ.[15]

  • Reductive Coupling of Isatins: A one-step method where isatin is reductively coupled with a reducing agent like potassium borohydride (B1222165) (KBH₄) to form indirubin.[16]

  • Direct Synthesis from Indoles: A modern approach that uses a molybdenum hexacarbonyl and cumene (B47948) peroxide system to convert indoles into an indoxyl intermediate, which then dimerizes to form indirubin. Lowering the reaction temperature favors the formation of indirubin over indigo.[1][15][17]

Experimental Protocol: Tunable Synthesis of Indirubin from Indole

This protocol describes a general procedure for synthesizing indirubin from an indole starting material, where temperature is used to control the selectivity for indirubin over indigo.[1][15]

1. Materials:

  • Indole (or substituted indole)

  • Molybdenum hexacarbonyl (Mo(CO)₆)

  • Acetic acid

  • t-Butanol

  • 80% Cumene peroxide in cumene

  • Methanol (cold)

2. Reaction Setup:

  • To a round-bottom flask, add the indole (5 mmol), Mo(CO)₆ (0.1 mmol), acetic acid (0.1 mmol), and t-butanol (10.9 mL).

  • Stir the mixture to ensure homogeneity.

3. Reaction Execution:

  • Add 80% cumene peroxide in cumene (11 mmol) to the flask.

  • Allow the flask to stir under one of the following conditions to tune selectivity:

    • Condition A (Favors Indigo): 86°C for 24 hours.
    • Condition B (Balanced): 60°C for 48 hours.
    • Condition C (Favors Indirubin): 40°C for 120 hours.[1][15]

4. Work-up and Isolation:

  • After the reaction period, allow the flask to cool to room temperature.

  • Filter the resulting solid precipitate through a Buchner funnel.

  • Wash the solid precipitate with cold methanol until the filtrate runs clear.

  • The resulting solid is a mixture of indirubin and indigo, with the ratio dependent on the reaction temperature. Further purification can be achieved by column chromatography.

Chemical Synthesis Workflow Start Indole + Mo(CO)₆ + Acetic Acid + t-Butanol Mix Add Cumene Peroxide Start->Mix Stir Stir under Controlled Temperature Mix->Stir Temp_High 86°C (24h) → Indigo Stir->Temp_High Temp_Low 40°C (120h) → Indirubin Stir->Temp_Low Cool Cool to RT Stir->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Methanol Filter->Wash Product Indirubin/Indigo Product Wash->Product

Caption: General workflow for the temperature-tuned synthesis of indirubin from indole.
Data Presentation: Comparison of Synthesis Methods

Synthesis MethodStarting MaterialsKey FeaturesTypical YieldReference
CondensationIsatin, 3-Indoxyl (or its acetate)Classical, versatile for derivatives.Good yields, but can produce by-products.[15][18]
Reductive CouplingIsatin, KBH₄Simple, one-step procedure.Yields vary; 11 derivatives obtained easily.[16]
Direct from IndolesIndole, Mo(CO)₆, PeroxideTunable selectivity (indirubin vs. indigo) via temperature.[1][15][17]Robust at 5 mmol scale, successfully scaled to 100 mmol.[1][15]
Sequential Build-UpIsatins, 2-thioxothiazolidin-4-oneAvoids indigo as a by-product.Improved synthesis for specific derivatives.[18]

Biological Activity and Signaling Pathways

Indirubin's primary mechanism of therapeutic action is the competitive inhibition of the ATP-binding pocket of several protein kinases. This activity disrupts cellular signaling pathways crucial for cell proliferation and survival.

Key Kinase Targets:

  • Cyclin-Dependent Kinases (CDKs): Indirubin is a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, and CDK4/cyclin D1. By inhibiting CDKs, indirubin blocks cell cycle progression, typically causing an arrest in the G2/M phase.[3]

  • Glycogen Synthase Kinase-3β (GSK-3β): Inhibition of GSK-3β is linked to potential treatments for neurodegenerative diseases like Alzheimer's and for certain cancers.[3][4]

  • Other Kinases: The indirubin scaffold has been shown to inhibit other kinases, including c-Src and VEGFR-2, contributing to its anti-angiogenic and anti-tumor effects.[4]

Indirubin MOA cluster_0 Cell Cycle Progression Indirubin Indirubin CDK_Cyclin CDK/Cyclin Complexes Indirubin->CDK_Cyclin Inhibition G2_M_Transition G2/M Transition CDK_Cyclin->G2_M_Transition Phosphorylation Cell_Proliferation Cell Proliferation G2_M_Transition->Cell_Proliferation Apoptosis Apoptosis G2_M_Transition->Apoptosis G2/M Arrest leads to

Caption: Indirubin's mechanism of action via inhibition of CDK/Cyclin complexes, leading to G2/M cell cycle arrest.

Conclusion

Indirubin remains a molecule of high interest in medicinal chemistry and drug development due to its potent and diverse biological activities. While extraction from natural sources provides a traditional route to the compound, modern chemical synthesis methods offer superior scalability, purity, and the flexibility to generate novel derivatives with improved pharmacological profiles. The detailed protocols and comparative data presented in this guide aim to equip researchers with the foundational knowledge required to efficiently source or synthesize indirubin for their scientific investigations, ultimately accelerating the translation of this promising natural product into new therapeutic agents.

References

Indirubin as a Glycogen Synthase Kinase-3β (GSK-3β) Inhibitor in Alzheimer's Disease Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to the formation of neurofibrillary tangles (NFTs). Glycogen (B147801) synthase kinase-3β (GSK-3β) is a key serine/threonine kinase implicated in the pathogenesis of AD, as it plays a crucial role in the hyperphosphorylation of tau. Consequently, GSK-3β has emerged as a promising therapeutic target for AD. Indirubin (B1684374), a natural bis-indole alkaloid, and its derivatives have been identified as potent inhibitors of GSK-3β. This technical guide provides an in-depth overview of the role of indirubin and its analogs as GSK-3β inhibitors in preclinical models of Alzheimer's disease. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

Glycogen synthase kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that is a pivotal regulator of numerous cellular processes. In the context of Alzheimer's disease, hyperactivation of GSK-3β is a central event that leads to the abnormal hyperphosphorylation of the microtubule-associated protein tau.[1] This hyperphosphorylation causes tau to detach from microtubules, leading to microtubule destabilization and the aggregation of tau into paired helical filaments, the primary component of neurofibrillary tangles (NFTs).[1] Furthermore, GSK-3β activity has been linked to the production of amyloid-beta (Aβ) peptides, the main constituent of senile plaques.[2] Given its central role in AD pathology, the inhibition of GSK-3β represents a key therapeutic strategy.

Indirubins, a class of naturally occurring indigo (B80030) compounds, have been identified as potent inhibitors of cyclin-dependent kinases (CDKs) and, more recently, as powerful inhibitors of GSK-3β.[3] The indirubin scaffold has been the basis for the development of more potent and selective GSK-3β inhibitors. This guide will delve into the technical details of the research supporting the use of indirubin and its derivatives as GSK-3β inhibitors in AD models.

Quantitative Data on Indirubin and its Derivatives

The following tables summarize the quantitative data on the inhibitory activity of indirubin and its derivatives against GSK-3β and other relevant kinases, as well as their effects in various Alzheimer's disease models.

Table 1: In Vitro Kinase Inhibitory Activity of Indirubin and its Derivatives

CompoundTarget KinaseIC50 ValueReference
IndirubinGSK-3β5-50 nM[3]
Indirubin-3'-monoximeGSK-3βPotent inhibitor (specific IC50 not always provided)
7-Bromoindirubin-3'-oxime (7Bio)GSK-3βModerate inhibitor
IndirubinCDK1/cyclin B50-100 nM
IndirubinCDK5/p2550-100 nM

Table 2: Effects of Indirubin Derivatives in In Vivo Alzheimer's Disease Models

| Compound | Animal Model | Dosage and Administration | Key Findings | Reference | | --- | --- | --- | --- | | Indirubin-3'-monoxime (IMX) | APP/PS1 transgenic mice | 20 mg/kg; 3 times weekly for 2 months | Attenuated spatial memory deficits; Decreased Aβ deposition and tau hyperphosphorylation; Reduced neuroinflammation. | | | 7-Bromoindirubin-3'-oxime (7Bio) | Aβ oligomer-induced cognitive impairment mouse model | 2.3–23.3 μg/kg | Prevented impairments in spatial cognition and recognition; Inhibited Aβ oligomer-induced neuroinflammation; Attenuated the decrease in synaptic proteins; Reduced tau hyperphosphorylation. | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research of indirubins as GSK-3β inhibitors in Alzheimer's disease models.

In Vitro GSK-3β Kinase Assay (ADP-Glo™ Based)

This protocol is adapted for the screening of indirubin compounds and is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human GSK-3β enzyme

  • GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide like p-GS peptide)

  • Indirubin compound stock solution (in DMSO)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the indirubin compound in Kinase Assay Buffer from the DMSO stock. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme and Substrate Preparation: Dilute the recombinant GSK-3β enzyme and the substrate peptide to their optimal concentrations in Kinase Assay Buffer. The optimal concentrations should be determined empirically through titration experiments.

  • Kinase Reaction:

    • To the wells of the microplate, add the diluted indirubin compound or vehicle control (Kinase Assay Buffer with the same percentage of DMSO).

    • Add the diluted GSK-3β enzyme to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • The final reaction volume is typically 10-25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • ADP Detection:

    • Add a volume of ADP-Glo™ Reagent equal to the reaction volume to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add a volume of Kinase Detection Reagent equal to the reaction volume to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the indirubin compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Aβ Oligomer-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol describes how to assess the neuroprotective effects of indirubin compounds against Aβ oligomer-induced toxicity in the human neuroblastoma SH-SY5Y cell line using the MTT assay.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Aβ₁₋₄₂ peptide

  • Hexafluoroisopropanol (HFIP)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Indirubin compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

Procedure:

  • Aβ Oligomer Preparation:

    • Dissolve Aβ₁₋₄₂ peptide in HFIP and evaporate the solvent to form a peptide film.

    • Resuspend the film in DMSO to a high concentration (e.g., 5 mM).

    • Dilute with cold PBS to a final concentration of 100 µM and incubate at 4°C for 24 hours to form oligomers.

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of the indirubin compound for 2 hours.

    • Add the prepared Aβ oligomers to the wells to a final concentration of 5-10 µM.

    • Incubate for 24-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the control (untreated) cells.

    • Plot cell viability against the concentration of the indirubin compound to determine its neuroprotective effect.

Western Blotting for Phosphorylated Tau (p-Tau) and Phosphorylated GSK-3β (p-GSK-3β)

This protocol outlines the general steps for detecting changes in the phosphorylation status of tau and GSK-3β in cell lysates or brain tissue homogenates following treatment with indirubin compounds.

Materials:

  • Cell lysates or tissue homogenates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Tau at specific phosphorylation sites, anti-total Tau, anti-p-GSK-3β (Ser9), anti-total GSK-3β, anti-β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Prepare cell lysates or tissue homogenates in lysis buffer.

    • Determine the protein concentration using a BCA assay.

    • Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Specific antibody dilutions should be optimized based on the manufacturer's recommendations.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_upstream Upstream Signals cluster_pathway PI3K/Akt/GSK-3β Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors / Insulin PI3K PI3K Growth_Factors->PI3K Activates Abeta_Oligomers Aβ Oligomers GSK3b GSK-3β Abeta_Oligomers->GSK3b Activates Akt Akt (PKB) PI3K->Akt Activates Akt->GSK3b Inhibits (p-Ser9) Tau_Hyperphosphorylation Tau Hyperphosphorylation GSK3b->Tau_Hyperphosphorylation Promotes NFT_Formation Neurofibrillary Tangle Formation Tau_Hyperphosphorylation->NFT_Formation Neuronal_Dysfunction Neuronal Dysfunction & Apoptosis NFT_Formation->Neuronal_Dysfunction Indirubin Indirubin Indirubin->GSK3b Inhibits

Caption: PI3K/Akt/GSK-3β signaling pathway in Alzheimer's disease and the inhibitory action of Indirubin.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Kinase_Assay GSK-3β Kinase Assay Cell_Culture SH-SY5Y Cell Culture Abeta_Toxicity Aβ Oligomer-induced Neurotoxicity Assay Cell_Culture->Abeta_Toxicity Assess neuroprotection Western_Blot_vitro Western Blot (p-Tau, p-GSK-3β) Abeta_Toxicity->Western_Blot_vitro Analyze protein phosphorylation Animal_Model Alzheimer's Disease Mouse Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Evaluate cognitive function Histology Immunohistochemistry (Aβ plaques, p-Tau) Behavioral_Tests->Histology Analyze brain pathology Western_Blot_vivo Western Blot (Brain Tissue) Histology->Western_Blot_vivo Confirm molecular changes Indirubin_Compound Indirubin Derivative Indirubin_Compound->Kinase_Assay Test IC50 Indirubin_Compound->Cell_Culture Treat cells Indirubin_Compound->Animal_Model Administer treatment

Caption: Experimental workflow for evaluating Indirubin derivatives in Alzheimer's disease models.

Conclusion

Indirubin and its derivatives have demonstrated significant potential as therapeutic agents for Alzheimer's disease through their potent inhibition of GSK-3β. The compiled data and detailed protocols within this guide offer a comprehensive resource for researchers in the field. In vitro studies have consistently shown that indirubins can effectively inhibit GSK-3β activity and protect neuronal cells from Aβ-induced toxicity. Furthermore, in vivo studies in mouse models of AD have revealed that treatment with indirubin derivatives can lead to improvements in cognitive function and a reduction in key pathological hallmarks of the disease. The provided signaling pathway and workflow diagrams serve to visually summarize the mechanism of action and the experimental approaches used to validate these findings. Further research focusing on the optimization of the pharmacokinetic and pharmacodynamic properties of indirubin derivatives is warranted to advance these promising compounds towards clinical applications for the treatment of Alzheimer's disease.

References

Unveiling the Molecular Arsenal of Indirubin: A Technical Guide to its Targets in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Prostate cancer, a leading cause of cancer-related mortality in men, continues to present significant therapeutic challenges, particularly in its advanced and aggressive forms. The natural compound Indirubin (B1684374) and its derivatives have emerged as promising anti-cancer agents, demonstrating potent inhibitory effects on key molecular pathways driving prostate cancer progression. This in-depth technical guide provides a comprehensive overview of the molecular targets of Indirubin in prostate cancer, tailored for researchers, scientists, and drug development professionals.

This guide synthesizes current scientific findings, presenting quantitative data on the efficacy of various Indirubin compounds, detailed experimental methodologies for key assays, and visual representations of the core signaling pathways affected.

Key Molecular Targets of Indirubin in Prostate Cancer

Indirubin and its derivatives exert their anti-neoplastic effects in prostate cancer primarily through the inhibition of two critical signaling cascades: the Cyclin-Dependent Kinase (CDK) pathway, which governs cell cycle progression, and the Src/STAT3 signaling axis, a key regulator of cell proliferation, survival, and apoptosis.

Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest

Indirubins are potent inhibitors of CDKs, the master regulators of the cell cycle. By binding to the ATP-binding pocket of these kinases, Indirubin and its derivatives block their catalytic activity, leading to cell cycle arrest, predominantly at the G0/G1 and G2/M phases, and subsequent apoptosis.[1][2] In androgen-independent prostate cancer PC-3 cells, Indirubin has been shown to significantly inhibit the expression of Cyclin D1 and its downstream target c-myc, key proteins in the Wnt signaling pathway that drive cell cycle progression.[1]

Disruption of the Src-STAT3 Signaling Pathway

The Src-STAT3 signaling pathway is frequently overactivated in prostate cancer and plays a crucial role in tumor cell survival and proliferation.[3] Indirubin derivatives, such as E804, have been demonstrated to directly inhibit the kinase activity of Src.[4] This inhibition prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). The inactivation of STAT3 leads to the downregulation of anti-apoptotic proteins Mcl-1 and Survivin, ultimately triggering apoptosis in prostate cancer cells.

Quantitative Analysis of Indirubin's Efficacy

The following tables summarize the available quantitative data on the inhibitory effects of Indirubin and its derivatives on various molecular targets and prostate cancer cell lines.

CompoundTargetIC50 ValueAssay TypeReference
Indirubin Derivative E804Src Kinase0.43 µMIn vitro Kinase Assay
Indirubin Derivative E804CDK1/cyclin B1.65 µMIn vitro Kinase Assay
Indirubin Derivative E804CDK2/cyclin A0.54 µMIn vitro Kinase Assay
Indirubin Derivative E804CDK1/cyclin E0.21 µMIn vitro Kinase Assay
Indirubin-3'-monoximeGSK-3β22 nMIn vitro Kinase Assay
Indirubin-3'-monoximeCDK5/p25100 nMIn vitro Kinase Assay
Indirubin-3'-monoximeCDK1/cyclin B180 nMIn vitro Kinase Assay
6-Bromoindirubin-3'-oximeGSK-3α/β5 nMIn vitro Kinase Assay
CompoundCell LineEffectConcentrationAssayReference
IndirubinPC-347.8% reduction in cell viability5 µmol/LMTT Assay
IndirubinPC-386.4% reduction in cell viability10 µmol/LMTT Assay
Isoindigo DerivativeLNCaPInhibition of cell growthNot specifiedNot specified
Isoindigo DerivativePC-3Inhibition of cell growthNot specifiedNot specified
Isoindigo DerivativeDU145Inhibition of cell growthNot specifiedNot specified

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of Indirubin's mechanism of action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Indirubin_CDK_Pathway Indirubin's Inhibition of the CDK Pathway in Prostate Cancer cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_6 CDK4/6 pRb pRb CDK4_6->pRb phosphorylates CyclinD Cyclin D1 CyclinD->CDK4_6 activates E2F E2F pRb->E2F releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CDK1 CDK1 Mitosis Mitosis CDK1->Mitosis promotes CyclinB Cyclin B CyclinB->CDK1 activates Indirubin Indirubin Indirubin->CDK4_6 inhibits Indirubin->CDK1 inhibits

Indirubin's Inhibition of the CDK Pathway.

Indirubin_Src_STAT3_Pathway Indirubin's Inhibition of the Src-STAT3 Pathway cluster_pathway Src-STAT3 Signaling Src Src p_Src p-Src (Active) Src->p_Src Activation STAT3 STAT3 p_Src->STAT3 phosphorylates p_STAT3 p-STAT3 (Active) Nucleus Nucleus p_STAT3->Nucleus translocates to Gene_Expression Target Gene Expression (Mcl-1, Survivin) Nucleus->Gene_Expression promotes Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition leads to Apoptosis Apoptosis Indirubin Indirubin (e.g., E804) Indirubin->p_Src inhibits Indirubin->Apoptosis promotes

Indirubin's Inhibition of the Src-STAT3 Pathway.

Experimental_Workflow_MTT Typical Experimental Workflow: MTT Assay A 1. Seed Prostate Cancer Cells (e.g., PC-3, LNCaP, DU145) in 96-well plates B 2. Treat with various concentrations of Indirubin derivatives for 24-72h A->B C 3. Add MTT reagent to each well B->C D 4. Incubate to allow formazan (B1609692) crystal formation in viable cells C->D E 5. Solubilize formazan crystals D->E F 6. Measure absorbance at 570 nm E->F G 7. Calculate cell viability and IC50 values F->G

Typical Experimental Workflow: MTT Assay.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for assessing the effects of Indirubin on prostate cancer cells.

Cell Viability Assessment: MTT Assay

Objective: To determine the cytotoxic effects of Indirubin derivatives on prostate cancer cell lines.

Materials:

  • Prostate cancer cell lines (e.g., PC-3, LNCaP, DU145)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Indirubin or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Indirubin or its derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Protein Expression

Objective: To analyze the effect of Indirubin on the expression and phosphorylation status of target proteins.

Materials:

  • Prostate cancer cells

  • Indirubin or its derivatives

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin D1, anti-c-myc, anti-p-Src (Tyr416), anti-Src, anti-p-STAT3 (Tyr705), anti-STAT3, anti-Mcl-1, anti-Survivin, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Cell Lysis: Treat cells with Indirubin, wash with cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an ECL detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Indirubin on the cell cycle distribution of prostate cancer cells.

Materials:

  • Prostate cancer cells

  • Indirubin or its derivatives

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with Indirubin for the desired time, then harvest and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Deconvolute the DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

Indirubin and its derivatives represent a compelling class of compounds with significant potential for the treatment of prostate cancer. Their ability to simultaneously target multiple key oncogenic pathways, including the CDK and Src-STAT3 signaling networks, provides a multi-pronged attack on cancer cell proliferation and survival. The quantitative data and methodologies presented in this guide offer a solid foundation for further research and development in this promising area.

Future investigations should focus on a more comprehensive evaluation of a wider range of Indirubin derivatives against a panel of prostate cancer cell lines to identify compounds with enhanced potency and selectivity. Further elucidation of the downstream targets and the intricate molecular interactions within the affected signaling pathways will be crucial for optimizing therapeutic strategies and overcoming potential resistance mechanisms. The continued exploration of Indirubin's molecular arsenal (B13267) holds the key to unlocking new and effective treatments for prostate cancer.

References

Indirubin's Attenuation of the Wnt/β-catenin Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which indirubin (B1684374) and its derivatives modulate the Wnt/β-catenin signaling pathway. The content herein is curated for professionals in research and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key biological processes.

Introduction to the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling cascade is a highly conserved pathway crucial for embryonic development and adult tissue homeostasis. Its dysregulation is implicated in a multitude of diseases, most notably cancer. In the canonical pathway, the absence of a Wnt ligand allows a "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen (B147801) Synthase Kinase 3β (GSK-3β), to phosphorylate β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.

Upon Wnt ligand binding to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated. This leads to the stabilization and accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a coactivator for the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation.[1][2]

Indirubin's Mechanisms of Action on the Wnt/β-catenin Pathway

Indirubin, a bis-indole alkaloid, and its derivatives have been identified as potent modulators of the Wnt/β-catenin pathway through multiple mechanisms. These compounds primarily exert an inhibitory effect, attenuating the signaling cascade at different key points.

Direct Inhibition of Glycogen Synthase Kinase 3β (GSK-3β)

A primary mechanism of action for indirubin is the direct inhibition of GSK-3β, a key component of the β-catenin destruction complex.[3] Indirubin derivatives bind to the ATP-binding pocket of GSK-3β, acting as ATP-competitive inhibitors.[4] This inhibition prevents the phosphorylation of β-catenin, leading to its stabilization and nuclear translocation, which would paradoxically activate the pathway. However, many studies report an overall inhibitory effect on cancer cell proliferation, suggesting that the consequences of GSK-3β inhibition are context-dependent and that indirubins have other overriding effects. For instance, some indirubin derivatives, like 6-bromo-indirubin-3'-oxime (BIO), have been shown to inhibit GSK-3β, leading to β-catenin stabilization but also a reduction in glioma cell migration.[5] It is crucial to note that while GSK-3β inhibition is a well-established biochemical effect of indirubins, the ultimate cellular outcome can be complex and may involve other signaling pathways.

dot

cluster_inhibition Indirubin's Effect cluster_pathway Canonical Wnt/β-catenin Pathway Indirubin Indirubin GSK3b GSK-3β Indirubin->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dsh Dishevelled (Dvl) Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, CK1) Dsh->DestructionComplex Inhibits DestructionComplex->beta_catenin beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc Translocation Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Indirubin Indirubin DNMT1 DNMT1 Indirubin->DNMT1 Inhibits WIF1_promoter WIF-1 Promoter DNMT1->WIF1_promoter Methylates WIF1_gene WIF-1 Gene Expression WIF1_promoter->WIF1_gene Regulates WIF1_protein WIF-1 Protein WIF1_gene->WIF1_protein Wnt Wnt Ligand WIF1_protein->Wnt Sequesters Wnt_signaling Wnt Signaling Cascade Wnt->Wnt_signaling Initiates A Day 1: Seed cells in 96-well plate B Day 2: Co-transfect with TOPFlash and Renilla plasmids A->B C Day 3: Treat with Indirubin or vehicle B->C D Day 4: Lyse cells and add luciferase substrates C->D E Measure Firefly and Renilla luminescence D->E F Analyze data: Normalize Firefly to Renilla E->F

References

Methodological & Application

Application Notes and Protocols: Indirubin Treatment of SKOV3 Ovarian Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indirubin (B1684374), a natural compound derived from Indigofera tinctoria, has demonstrated significant anti-tumor properties in various cancer types.[1][2][3] In ovarian cancer, particularly the SKOV3 cell line, indirubin has been shown to inhibit cell viability, induce apoptosis, and modulate key signaling pathways involved in tumor progression.[4][5][6] These application notes provide a comprehensive protocol for the culture of SKOV3 cells and their treatment with indirubin as a standard compound for investigating its anti-cancer effects. The protocols outlined below detail methods for assessing cell viability, apoptosis, and cell cycle distribution, along with an overview of the implicated signaling pathways.

Data Presentation

The following tables summarize quantitative data on the effects of indirubin on ovarian cancer cells, providing a reference for expected experimental outcomes.

Table 1: IC50 Values of Indirubin in Ovarian Cancer Cell Lines

Cell LineAssayTreatment DurationIC50 Value (µM)Reference
SKOV3MTTNot Specified3.003 (plate culture)[5][6]
SKOV3MTTNot Specified4.253 (sphere culture)[5][6]
A2780CCK-872 hours~4[4]
OVCAR3CCK-872 hours~4[4]

Table 2: Apoptotic Effects of Indirubin on SKOV3 Cells

Treatment Concentration (µM)Treatment DurationApoptosis Detection MethodObservationReference
2, 524 hoursFlow Cytometry (TUNEL)Significant increase in apoptosis compared to control.[5]

Experimental Protocols

SKOV3 Cell Culture Protocol

This protocol outlines the standard procedure for maintaining and subculturing the human ovarian adenocarcinoma cell line, SKOV3.

Materials:

  • SKOV3 cell line (e.g., ATCC HTB-77)

  • McCoy's 5A Medium (or DMEM:Ham's F12 (1:1))[7][8]

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 96-well plates

  • 6-well plates

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing McCoy's 5A medium with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw a cryopreserved vial of SKOV3 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 140-400 x g for 8-12 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.[9]

  • Cell Maintenance and Subculture:

    • Monitor cell growth daily and subculture when the cells reach 70-80% confluency.[9]

    • Aspirate the culture medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.

    • Add 6-8 mL of complete growth medium to inactivate the trypsin.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 1-3 x 10^4 cells/cm².[9]

    • Change the medium every 2-3 days.

Indirubin Treatment Protocol

This protocol describes the preparation and application of indirubin to SKOV3 cells for experimental assays.

Materials:

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of indirubin (e.g., 10 mM) in DMSO.[10] Sonication may be required to fully dissolve the compound.[10]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the indirubin stock solution.

    • Prepare working solutions by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0.5, 1, 2, 5, 10, 20 µM).[4]

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Seed SKOV3 cells in the appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for apoptosis or cell cycle analysis).

    • Allow the cells to adhere and grow for 24 hours.

    • Aspirate the medium and replace it with the medium containing the various concentrations of indirubin.

    • Include a vehicle control group treated with medium containing the same concentration of DMSO as the highest indirubin concentration.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[11]

Cell Viability (MTT) Assay Protocol

This protocol measures the metabolic activity of cells as an indicator of cell viability.[12]

Materials:

  • SKOV3 cells seeded in a 96-well plate and treated with indirubin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]

  • Microplate reader

Procedure:

  • Following indirubin treatment, add 10 µL of MTT solution to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan (B1609692) crystals.[13]

  • Carefully remove the medium from each well.[13]

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V) Assay Protocol

This protocol detects apoptosis by staining for phosphatidylserine (B164497) translocation to the outer cell membrane.[15]

Materials:

  • SKOV3 cells seeded in 6-well plates and treated with indirubin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • After treatment, harvest both adherent and floating cells.

  • Wash the cells twice with cold PBS.[16]

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]

  • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.[16]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

  • Add 400 µL of 1X Binding Buffer to each tube.[16]

  • Analyze the cells by flow cytometry within one hour.

    • Annexin V-negative/PI-negative cells are viable.

    • Annexin V-positive/PI-negative cells are in early apoptosis.

    • Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis Protocol

This protocol analyzes the distribution of cells in different phases of the cell cycle.

Materials:

  • SKOV3 cells seeded in 6-well plates and treated with indirubin

  • 70% ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells at 4°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Visualization of Pathways and Workflows

Signaling Pathways Affected by Indirubin in Ovarian Cancer Cells

Indirubin has been shown to exert its anti-cancer effects by modulating several key signaling pathways. A primary mechanism is the inhibition of the STAT3 signaling pathway, leading to a reduction in the phosphorylation of STAT3 and the subsequent downregulation of pro-survival proteins like Cyclin D1 and c-Myc.[4][11][17][18] Additionally, indirubin induces apoptosis through the mitochondrial pathway by altering the expression of Bcl-2 family proteins, promoting the expression of pro-apoptotic members like Bax and Bad.[5]

Indirubin_Signaling_Pathway Indirubin Indirubin STAT3 STAT3 Indirubin->STAT3 Inhibits phosphorylation MitochondrialPathway Mitochondrial Pathway Indirubin->MitochondrialPathway Activates pSTAT3 p-STAT3 ProSurvival Pro-Survival Proteins (Cyclin D1, c-Myc) pSTAT3->ProSurvival Activates CellProliferation Cell Proliferation ProSurvival->CellProliferation Promotes Bcl2Family Bcl-2 Family Proteins (Bax, Bad) MitochondrialPathway->Bcl2Family Upregulates Apoptosis Apoptosis Bcl2Family->Apoptosis Induces

Caption: Indirubin signaling pathways in ovarian cancer cells.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of indirubin on SKOV3 cells.

Experimental_Workflow Start Start: SKOV3 Cell Culture Seeding Cell Seeding (96-well, 6-well plates) Start->Seeding Treatment Indirubin Treatment (24, 48, 72h) Seeding->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle DataAnalysis Data Analysis Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis End End: Conclusion DataAnalysis->End

Caption: Experimental workflow for indirubin treatment of SKOV3 cells.

References

Application Notes and Protocols for Determining the Working Concentration of Indirubin in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indirubin (B1684374) is a naturally occurring bis-indole alkaloid and the active component of the traditional Chinese medicine formulation, Danggui Longhui Wan.[1] It has garnered significant scientific interest for its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][3] The primary mechanism of action involves the inhibition of key cellular kinases, particularly cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), leading to cell cycle arrest and induction of apoptosis.[4] Additionally, Indirubin and its derivatives modulate several critical signaling pathways, including STAT3, PI3K/AKT/mTOR, and NF-κB.[1][5]

A critical step in evaluating the cytotoxic potential of Indirubin is the determination of its effective working concentration, often expressed as the half-maximal inhibitory concentration (IC50). This value can vary significantly depending on the cell line, treatment duration, and the specific assay employed.[6] Due to its poor aqueous solubility, Indirubin requires solubilization in an organic solvent, typically dimethyl sulfoxide (B87167) (DMSO), for in vitro studies.[2][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish the appropriate working concentration of Indirubin for cytotoxicity assays. Included are summaries of reported IC50 values, detailed experimental protocols for standard viability assays, and visual guides to its mechanism of action and experimental workflows.

Mechanism of Action: Key Signaling Pathways

Indirubin exerts its cytotoxic effects by targeting multiple signaling pathways crucial for cancer cell proliferation and survival. Its most well-documented activity is the competitive inhibition of the ATP-binding site of CDKs, which are master regulators of the cell cycle.[8] This inhibition leads to cell cycle arrest, typically at the G1/S or G2/M phase.[1] Furthermore, Indirubin targets other kinases like GSK-3β and components of the STAT3 and PI3K/AKT signaling pathways, ultimately culminating in the induction of apoptosis.[1][3][5]

Indirubin_Signaling_Pathway cluster_0 Indirubin cluster_1 Kinase Targets cluster_2 Cellular Processes Indirubin Indirubin CDKs CDKs (CDK1, CDK2, CDK5) Indirubin->CDKs GSK3B GSK-3β Indirubin->GSK3B STAT3 STAT3 Indirubin->STAT3 Src Src Indirubin->Src CellCycle Cell Cycle Progression CDKs->CellCycle GSK3B->CellCycle Proliferation Cell Proliferation STAT3->Proliferation Src->STAT3 Apoptosis Apoptosis CellCycle->Apoptosis Proliferation->Apoptosis

Caption: Indirubin's mechanism of action via kinase inhibition.

Data Presentation: Reported IC50 Values of Indirubin and Derivatives

The cytotoxic potency of Indirubin varies across different cancer cell lines. The following table summarizes previously reported IC50 values to provide a starting point for concentration range-finding studies.

CompoundCell LineAssay TypeTreatment DurationIC50 ValueReference
Indirubin SKOV3 (Ovarian Cancer)MTTNot Specified3.003 µM[3]
Indirubin HeLa (Cervical Cancer)Not Specified24 h~10 µM (Effective Conc.)[9]
Indirubin Rat Thymic LymphocytesNot Specified3 h3 - 10 µM (Threshold)[10]
Indirubin MCF-7 (Breast Cancer)MTT24 h30 µM (42% inhibition)[11]
Indirubin GeneralKinase AssayNot Applicable~5 µM (for CDKs)[4]
Indirubin GeneralKinase AssayNot Applicable0.6 µM (for GSK-3β)[4]
Indirubin Derivative (E804) GeneralKinase AssayNot Applicable0.43 µM (for Src)[1]
Indirubin Derivative (Epox/5-Br-Ind) PANC-1 (Pancreatic Cancer)ResazurinNot Specified1.8 µM[12]

Note: The effective concentration can be influenced by the specific derivative, assay conditions, and cell type.[6]

Experimental Protocols

Preparation of Indirubin Stock Solution

Indirubin exhibits poor solubility in aqueous media but is soluble in organic solvents like DMSO.[7]

  • Reagent : Indirubin powder (≥98% purity), Dimethyl sulfoxide (DMSO, cell culture grade).

  • Procedure :

    • Weigh the desired amount of Indirubin powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 5-20 mM). The solubility in DMSO is approximately 1-5 mg/mL.[4][7]

    • Facilitate dissolution by vortexing or sonicating the solution.[4]

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.[7]

General Workflow for Cytotoxicity Assay

The determination of Indirubin's working concentration follows a standardized workflow, beginning with cell culture and treatment, followed by the viability assay and data analysis.

Experimental_Workflow A 1. Cell Seeding Seed cells in a 96-well plate at optimal density. B 2. Cell Culture Incubate for 24h to allow attachment and recovery. A->B C 3. Indirubin Treatment Prepare serial dilutions and add to cells. Include vehicle control. B->C D 4. Incubation Incubate for desired period (e.g., 24, 48, 72 hours). C->D E 5. Viability Assay Perform MTT, XTT, or other cytotoxicity assay. D->E F 6. Data Acquisition Measure absorbance using a microplate reader. E->F G 7. Data Analysis Calculate % viability and plot dose-response curve to find IC50. F->G

Caption: General workflow for determining Indirubin's cytotoxicity.
Protocol for MTT Cytotoxicity Assay

The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[13]

  • Materials :

    • Cells of interest and complete culture medium.

    • 96-well clear flat-bottom plates.

    • Indirubin stock solution (in DMSO).

    • MTT solution (5 mg/mL in sterile PBS).[14]

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[14]

    • Microplate reader.

  • Procedure :

    • Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 adherent cells/well or 20,000-50,000 suspension cells/well) in 100 µL of medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Compound Preparation and Treatment :

      • Prepare serial dilutions of the Indirubin stock solution in culture medium to achieve the desired final concentrations (e.g., from 0.1 µM to 100 µM).

      • Prepare a vehicle control containing the same final concentration of DMSO as the highest Indirubin concentration.

      • Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of Indirubin or vehicle control.

    • Incubation : Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]

    • MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[14]

    • Formazan Solubilization :

      • For adherent cells, carefully aspirate the medium without disturbing the crystals.

      • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[14]

      • Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

    • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Protocol for XTT Cytotoxicity Assay

The XTT assay is an alternative that produces a soluble formazan product, eliminating the solubilization step.

  • Materials :

    • Cells, medium, 96-well plates, and Indirubin stock solution as in the MTT protocol.

    • XTT labeling reagent and electron-coupling reagent (typically sold as a kit).

    • Microplate reader.

  • Procedure :

    • Cell Seeding and Treatment : Follow steps 1-3 of the MTT protocol.

    • XTT Reagent Addition :

      • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions (a common ratio is 50:1).[14]

      • After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[14]

    • Incubation : Incubate the plate for 2-5 hours at 37°C in a 5% CO₂ incubator. The incubation time should be optimized for the specific cell type.[14]

    • Absorbance Measurement : Gently swirl the plate and measure the absorbance at a wavelength of 450-500 nm. A reference wavelength of 630-690 nm is recommended.[14]

Data Analysis
  • Background Subtraction : Subtract the absorbance of the media-only blank wells from all other readings.

  • Calculate Percentage Viability :

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Determine IC50 :

    • Plot the percentage of cell viability against the logarithm of the Indirubin concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of Indirubin that causes a 50% reduction in cell viability.

Troubleshooting and Considerations

  • Compound Solubility : Indirubin is poorly soluble in water.[2] Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control with the equivalent DMSO concentration.

  • Colorimetric Interference : Indirubin itself is a red-colored compound.[2] It is essential to include controls of Indirubin in cell-free medium to check for any direct absorbance at the assay wavelength and subtract this background if necessary.

  • Incubation Time : The cytotoxic effect of Indirubin can be time-dependent. It is recommended to perform assays at multiple time points (e.g., 24, 48, and 72 hours) to fully characterize its effect.[11]

  • Cell Density : The optimal cell seeding density should be determined empirically for each cell line to ensure they are in the logarithmic growth phase during the assay and that the signal is within the linear range of the plate reader.[15]

References

Application Notes and Protocols for Performing an MTT Assay with Indirubin on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin (B1684374), a natural bis-indole alkaloid, has garnered significant interest in cancer research due to its anti-proliferative and pro-apoptotic effects on various cancer cell lines. These application notes provide a detailed protocol for assessing the cytotoxicity of indirubin on the human breast cancer cell line MCF-7 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Indirubin and its derivatives primarily exert their anti-cancer effects by inhibiting cyclin-dependent kinases (CDKs), leading to cell cycle arrest, and by modulating other key signaling pathways such as the Src-Stat3 pathway.[1][2] This document outlines the experimental workflow, data analysis, and provides visual representations of the underlying molecular mechanisms.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the effect of indirubin on MCF-7 cells as determined by viability assays.

ParameterValueIncubation TimeReference
Inhibition of Cell Growth ~42%24 hours[3]
Effective Concentrations 1, 10, 30 µM24 hours[3]
Reported IC50 (for CDKs) ~5 µMNot Specified[4]

Note: The IC50 value provided is for the primary molecular targets of indirubin, the cyclin-dependent kinases, and serves as a reference for its potency. The effective concentrations listed demonstrate a dose-dependent inhibition of MCF-7 cell proliferation.

Experimental Protocols

Materials and Reagents
  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • Indirubin

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Preparation of Solutions
  • MCF-7 Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Indirubin Stock Solution: Prepare a high-concentration stock solution of indirubin (e.g., 10 mM) in DMSO. Store at -20°C. Note: Indirubin has poor solubility; ensure it is fully dissolved.

  • Indirubin Working Solutions: Prepare serial dilutions of the indirubin stock solution in complete cell culture medium to achieve the desired final concentrations for the assay (e.g., 0.1, 1, 3, 10, 30 µM).

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize the solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest MCF-7 cells that are in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Indirubin Treatment:

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared indirubin working solutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used to prepare the highest indirubin concentration) and a negative control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

  • Calculate Percentage Viability:

    • Percentage Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Determine IC50 Value: Plot the percentage of cell viability against the concentration of indirubin. The IC50 value (the concentration of indirubin that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations

Experimental Workflow

MTT_Assay_Workflow MTT Assay Workflow with Indirubin on MCF-7 Cells cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Prepare MCF-7 Cell Suspension seed_cells Seed Cells in 96-well Plate (5,000-10,000 cells/well) prep_cells->seed_cells prep_indirubin Prepare Indirubin Serial Dilutions add_indirubin Treat Cells with Indirubin prep_indirubin->add_indirubin incubate_24h_1 Incubate for 24h seed_cells->incubate_24h_1 incubate_24h_1->add_indirubin incubate_treatment Incubate for 24-72h add_indirubin->incubate_treatment add_mtt Add MTT Reagent (10 µL/well) incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt add_dmso Add DMSO (100 µL/well) incubate_mtt->add_dmso read_absorbance Read Absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curve Plot Dose-Response Curve & Determine IC50 calc_viability->plot_curve

Caption: Workflow for assessing MCF-7 cell viability with Indirubin using an MTT assay.

Indirubin's Mechanism of Action: Signaling Pathways

References

Application Notes and Protocols: Cell Cycle Analysis by Flow Cytometry after Indirubin Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin, a natural bis-indole alkaloid, and its synthetic derivatives are potent inhibitors of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. By targeting CDKs, Indirubin and its analogs can induce cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently lead to apoptosis in cancer cells.[1] This makes Indirubin a compound of significant interest in oncology research and drug development. Flow cytometry is a powerful and widely used technique to analyze the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. This document provides detailed protocols for cell cycle analysis using flow cytometry after treatment with Indirubin, along with data presentation guidelines and visualizations of the underlying molecular mechanisms and experimental procedures.

Mechanism of Action: Indirubin as a Cell Cycle Inhibitor

Indirubin and its derivatives exert their anti-proliferative effects by competitively binding to the ATP-binding pocket of several CDKs, including CDK1, CDK2, CDK4, and CDK5.[1] This inhibition prevents the phosphorylation of key substrates necessary for cell cycle progression.

  • G1/S Phase Arrest: Inhibition of CDK4/cyclin D and CDK2/cyclin E complexes prevents the phosphorylation of the retinoblastoma protein (pRb). Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry.[1]

  • G2/M Phase Arrest: Inhibition of the CDK1/cyclin B complex prevents the cell from entering mitosis, leading to an accumulation of cells in the G2/M phase.[1]

Indirubin has also been shown to affect other signaling pathways involved in cell proliferation and survival, such as the STAT3 pathway.[2]

Data Presentation

The following tables provide representative data on the effects of an Indirubin derivative on the cell cycle distribution of a human cancer cell line as determined by flow cytometry.

Table 1: Effect of Indirubin Derivative Concentration on Cell Cycle Distribution after 24-hour Treatment

Treatment Concentration (µM)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
0 (Vehicle Control)55.2 ± 3.125.1 ± 2.519.7 ± 2.8
158.9 ± 3.522.4 ± 2.118.7 ± 2.4
565.4 ± 4.215.3 ± 1.919.3 ± 2.6
1045.1 ± 3.810.2 ± 1.544.7 ± 4.1
2030.7 ± 2.98.5 ± 1.260.8 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments. Note: These are example data; actual results may vary depending on the cell line, specific Indirubin derivative, and experimental conditions.

Table 2: Time-Course Effect of 10 µM Indirubin Derivative on Cell Cycle Distribution

Treatment Duration (hours)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
055.2 ± 3.125.1 ± 2.519.7 ± 2.8
1250.3 ± 2.918.7 ± 2.231.0 ± 3.5
2445.1 ± 3.810.2 ± 1.544.7 ± 4.1
4835.6 ± 3.37.9 ± 1.156.5 ± 4.9

Data are presented as mean ± standard deviation from three independent experiments. Note: These are example data; actual results may vary depending on the cell line, specific Indirubin derivative, and experimental conditions.

Mandatory Visualizations

Indirubin_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition CDK4_6_CyclinD CDK4/6-Cyclin D pRb pRb CDK4_6_CyclinD->pRb phosphorylates CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->pRb phosphorylates E2F E2F pRb->E2F inhibits S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates CDK1_CyclinB CDK1-Cyclin B Mitosis Mitosis CDK1_CyclinB->Mitosis promotes Indirubin Indirubin Indirubin->CDK4_6_CyclinD Indirubin->CDK2_CyclinE Indirubin->CDK1_CyclinB Cell_Cycle_Analysis_Workflow start Seed Cells treatment Treat with Indirubin (and vehicle control) start->treatment harvest Harvest Cells (e.g., Trypsinization) treatment->harvest wash_pbs Wash with PBS harvest->wash_pbs fixation Fix with Cold 70% Ethanol wash_pbs->fixation staining Stain with Propidium Iodide and RNase A fixation->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry analysis Analyze Cell Cycle Distribution flow_cytometry->analysis end Results analysis->end

References

Troubleshooting & Optimization

preventing Indirubin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Indirubin in cell culture, with a primary focus on preventing its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is Indirubin and why is it used in cell culture experiments?

Indirubin is a natural bis-indole alkaloid and the active component of Indigo naturalis, a traditional Chinese medicine. In cell culture, it is widely studied for its potent anti-proliferative and anti-inflammatory properties.[1] Its primary mechanisms of action include the inhibition of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are crucial regulators of the cell cycle and various signaling pathways.[2][3]

Q2: What are the main challenges of working with Indirubin in cell culture?

The primary challenge is Indirubin's poor aqueous solubility.[1] It is practically insoluble in water and cell culture media, which can lead to precipitation upon addition of a stock solution, making it difficult to achieve and maintain the desired working concentration. This can lead to inconsistent and unreliable experimental results.

Q3: What is the best solvent for preparing Indirubin stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent for preparing Indirubin stock solutions.[4] Indirubin is soluble in DMSO at approximately 1 mg/mL.

Q4: What is a typical working concentration for Indirubin in cell culture?

The effective concentration of Indirubin can vary significantly depending on the cell line and the specific biological question being investigated. However, published studies have used a wide range, from as low as 0.1 µM to 30 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q5: Are there more soluble alternatives to Indirubin?

Yes, several derivatives of Indirubin have been synthesized to improve its solubility and bioavailability. One common example is Indirubin-3'-monoxime, which shows improved properties. Additionally, sulfonated derivatives have been developed which exhibit significantly better water solubility.

Troubleshooting Guide: Preventing Indirubin Precipitation

This guide provides solutions to the common problem of Indirubin precipitation in cell culture media.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding Indirubin stock to media. High Final Concentration: The final concentration of Indirubin in the media exceeds its aqueous solubility limit.- Decrease the final working concentration of Indirubin. - Perform a solubility test (see Experimental Protocols) to determine the maximum soluble concentration in your specific media.
Rapid Dilution/Solvent Shock: Adding a concentrated DMSO stock directly to a large volume of aqueous media causes a rapid change in solvent polarity, leading to the compound "crashing out" of solution.- Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. - Add the Indirubin stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and even distribution.
Low Temperature of Media: The solubility of many compounds, including Indirubin, decreases at lower temperatures.- Always use pre-warmed (37°C) cell culture media for preparing your final working solution.
Precipitation observed after a period of incubation. Compound Degradation: Indirubin may not be stable in the culture medium over long incubation periods at 37°C.- If the compound is found to be unstable, consider replenishing it by changing the medium at regular intervals during your experiment.
Interaction with Media Components: Components in the serum or the media itself may interact with Indirubin, reducing its solubility over time.- Try reducing the serum concentration if your experimental design allows. - Consider pre-incubating the Indirubin stock in a small volume of serum before diluting it into the rest of the medium.
Evaporation of Media: In long-term cultures, evaporation can concentrate media components, including Indirubin, exceeding its solubility limit.- Ensure proper humidification of the incubator. - Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.

Quantitative Data

Table 1: Solubility of Indirubin in Common Solvents

Solvent Approximate Solubility Reference
Dimethyl sulfoxide (DMSO)~1 mg/mL
Dimethylformamide (DMF)~1 mg/mL
WaterPractically Insoluble
EthanolVery Poorly Soluble

Note: The solubility in cell culture media is significantly lower than in organic solvents and can be influenced by media composition, serum concentration, and temperature.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Indirubin Stock Solution in DMSO

Materials:

  • Indirubin powder (MW: 262.27 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile, light-protected microcentrifuge tubes

Procedure:

  • Aseptically weigh out 2.62 mg of Indirubin powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of sterile DMSO to the tube.

  • Vortex the solution thoroughly until the Indirubin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

Protocol 2: Determining the Maximum Soluble Concentration of Indirubin in Cell Culture Media

This protocol provides a method for estimating the kinetic solubility of Indirubin in your specific cell culture medium.

Materials:

  • 10 mM Indirubin stock solution in DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-650 nm)

Procedure:

  • Prepare a serial dilution of the 10 mM Indirubin stock solution in DMSO in a separate 96-well plate.

  • In the clear-bottom 96-well plate, add a fixed volume of your pre-warmed complete cell culture medium to each well.

  • Transfer a small, equal volume of each DMSO dilution of Indirubin to the corresponding wells containing the culture medium. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.5%). Include a DMSO-only control.

  • Mix the contents of the wells thoroughly.

  • Immediately measure the absorbance (turbidity) of each well at 620 nm.

  • Incubate the plate at 37°C and 5% CO₂.

  • Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).

  • Measure the absorbance again at each time point. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear and shows no significant increase in absorbance is your maximum working soluble concentration under those conditions.

Signaling Pathways and Experimental Workflows

Indirubin's Effect on the Wnt/β-catenin Signaling Pathway

Indirubin has been shown to inhibit the Wnt/β-catenin signaling pathway. One mechanism involves the inhibition of GSK-3β, a key negative regulator of this pathway. By inhibiting GSK-3β, Indirubin can prevent the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus. However, other studies show that Indirubin can also suppress this pathway by restoring the expression of Wnt inhibitory factor 1 (WIF-1), which in turn inhibits Frizzled receptors and β-catenin.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Destruction_Complex Destruction Complex Frizzled->Destruction_Complex inhibits LRP5_6 LRP5/6 GSK3b GSK-3β GSK3b->Destruction_Complex APC APC APC->Destruction_Complex Axin Axin Axin->Destruction_Complex beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Destruction_Complex->beta_catenin phosphorylates for degradation Indirubin Indirubin Indirubin->GSK3b inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates

Indirubin's inhibitory effect on the Wnt/β-catenin pathway.
Indirubin's Effect on the PI3K/Akt Signaling Pathway

Indirubin has been demonstrated to inhibit the PI3K/Akt signaling pathway. This pathway is critical for cell survival, proliferation, and growth. Indirubin's inhibitory action can lead to decreased phosphorylation of Akt, which in turn can affect downstream targets involved in apoptosis and cell cycle regulation.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt recruits PDK1 PDK1 PIP3->PDK1 Downstream Downstream Effectors (e.g., Bad, Caspases) Akt->Downstream activates/ inhibits PDK1->Akt phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Indirubin Indirubin Indirubin->PI3K inhibits

Indirubin's inhibitory effect on the PI3K/Akt pathway.
Experimental Workflow: Preparing Indirubin for Cell Treatment

Experimental_Workflow start Start: Indirubin Powder dissolve Dissolve in 100% DMSO to make 10 mM stock start->dissolve store Aliquot and store at -20°C dissolve->store warm_media Pre-warm complete cell culture medium to 37°C store->warm_media intermediate_dilution Prepare intermediate dilutions of stock in pre-warmed medium (optional but recommended) warm_media->intermediate_dilution final_dilution Add stock or intermediate dilution dropwise to pre-warmed medium while gently vortexing intermediate_dilution->final_dilution treat_cells Add final Indirubin solution to cultured cells final_dilution->treat_cells end Incubate and analyze treat_cells->end

Workflow for preparing Indirubin for cell culture experiments.

References

Technical Support Center: Troubleshooting Indirubin Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indirubin (B1684374) kinase assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary kinase targets of Indirubin and its derivatives?

Indirubin and its derivatives are potent inhibitors of several protein kinases, primarily targeting Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2][3][4][5] These kinases are crucial regulators of cell cycle progression and various signaling pathways. Different derivatives of Indirubin exhibit varying potency and selectivity against a range of kinases.

Q2: How should I prepare and store Indirubin-5-sulfonate for use in kinase assays?

For kinase assays, prepare a concentrated stock solution of Indirubin-5-sulfonate (e.g., 10 mM) in 100% DMSO. It is crucial to ensure the compound is fully dissolved. For long-term storage, keep the solid compound and stock solutions at -20°C or -80°C, protected from light, as Indirubin derivatives can be light-sensitive. When preparing working dilutions for your assay, use a suitable kinase assay buffer. It is recommended to prepare fresh dilutions for each experiment to avoid degradation from multiple freeze-thaw cycles.

Q3: What is the optimal ATP concentration to use in an Indirubin kinase assay?

The concentration of ATP is a critical factor, as Indirubin derivatives are ATP-competitive inhibitors. High concentrations of ATP can outcompete the inhibitor, leading to an underestimation of its potency (an artificially high IC50 value). For optimal results, use an ATP concentration that is at or near the Michaelis constant (Km) of the specific kinase for ATP.

Q4: Can the color of Indirubin compounds interfere with my assay results?

Yes, Indirubin and its derivatives are colored compounds, which can interfere with colorimetric or fluorescence-based assays. It is essential to include proper controls, such as wells containing only the compound in assay buffer (no enzyme or substrate), to measure any background signal. Luminescence-based assays, like those that measure ATP consumption, are generally less susceptible to this type of interference.

Troubleshooting Guide

Problem 1: Inconsistent or No Inhibition Observed

Possible Causes:

  • High ATP Concentration: As ATP-competitive inhibitors, the apparent potency of Indirubins is highly dependent on the ATP concentration in the assay.

  • Inactive Compound: The Indirubin derivative may have degraded due to improper storage, such as exposure to light or repeated freeze-thaw cycles.

  • Inactive Enzyme: The kinase may have lost activity due to improper storage or handling.

  • Incorrect Compound Concentration: Errors in preparing the stock solution or serial dilutions can lead to inaccurate results.

Solutions:

  • Optimize ATP Concentration: Perform the assay with an ATP concentration at or near the Km value for the kinase being tested.

  • Use Fresh Compound: Prepare fresh dilutions of the Indirubin derivative from a properly stored stock solution for each experiment. Consider testing a new batch of the compound.

  • Verify Enzyme Activity: Include a positive control with a known potent inhibitor for the target kinase to confirm the enzyme is active.

  • Confirm Compound Concentration: If possible, verify the concentration of the stock solution using an analytical method like spectrophotometry.

Problem 2: High Variability Between Replicates

Possible Causes:

  • Compound Precipitation: Indirubin derivatives, especially the less soluble ones, can precipitate out of the aqueous assay buffer, particularly at higher concentrations.

  • Incomplete Solubilization: The compound may not be fully dissolved in the initial stock solution.

  • Pipetting Errors: Inaccurate pipetting can introduce significant variability, especially with small volumes.

Solutions:

  • Ensure Solubility: Visually inspect the stock solution and the assay plate wells for any signs of precipitation. If precipitation is suspected, consider lowering the highest concentration used or adjusting the solvent composition if compatible with the assay.

  • Proper Mixing: Ensure thorough mixing of all reagents, especially after adding the Indirubin derivative and initiating the kinase reaction.

  • Calibrate Pipettes: Regularly check the calibration of your pipettes to ensure accurate liquid handling.

Problem 3: Unexpected Cellular Effects

Possible Causes:

  • Off-Target Effects: The observed phenotype may be due to the inhibition of kinases other than the primary target of interest. Indirubins are known to inhibit a range of kinases.

  • Non-Specific Cytotoxicity: At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to kinase inhibition, such as precipitation in the cell culture medium.

  • Aryl Hydrocarbon Receptor (AhR) Activation: Some Indirubin derivatives can activate the AhR, which can lead to kinase-independent cellular effects.

Solutions:

  • Review Off-Target Profile: Be aware of the known off-target profile of the specific Indirubin derivative you are using. Consider performing a broader kinase screen to identify other potential targets.

  • Include Control Compounds: Use a structurally related but inactive control compound, if available, to differentiate between on-target and off-target effects.

  • Perform Dose-Response Analysis: Carefully determine the optimal concentration range for your cell-based assays through a thorough dose-response experiment.

Data Presentation

Table 1: IC50 Values of Indirubin-5-sulfonate Against Various Kinases

Target KinaseIC50 (nM)
CDK1/cyclin B55
CDK2/cyclin A35
CDK2/cyclin E150
CDK4/cyclin D1300
CDK5/p3565

Note: IC50 values can vary between studies due to different experimental conditions. Data compiled from multiple sources.

Table 2: Comparative IC50 Values of Indirubin Derivatives

Target KinaseIndirubin-5-sulfonate IC50 (nM)Indirubin-3'-monoxime IC50 (nM)
CDK1/cyclin B55180
CDK2/cyclin A35440
CDK2/cyclin E150250
CDK4/cyclin D13003330
CDK5/p256565 - 100

Note: This table provides a comparative overview. Direct comparison of absolute IC50 values across different studies should be made with caution.

Experimental Protocols

General In Vitro Kinase Assay Protocol

This protocol provides a general framework for determining the IC50 of an Indirubin derivative against a specific kinase. Optimization for each specific kinase and substrate is recommended.

Materials:

  • Purified, active kinase

  • Kinase-specific substrate

  • Indirubin derivative stock solution (e.g., 10 mM in DMSO)

  • ATP solution

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 96-well plates (white, opaque plates for luminescence assays)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader (luminometer for ADP-Glo™)

Procedure:

  • Prepare Reagents:

    • Thaw the kinase and substrate on ice. Dilute them to the desired concentrations in kinase assay buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration.

    • Prepare a series of dilutions of the Indirubin derivative in kinase assay buffer from the stock solution.

    • Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be at or near its Km value for the enzyme.

  • Kinase Reaction:

    • To the wells of a 96-well plate, add the serially diluted Indirubin derivative or a vehicle control (DMSO in kinase assay buffer).

    • Add the diluted kinase to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well. The final reaction volume is typically 10-25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzyme reaction.

  • Signal Detection (using ADP-Glo™ as an example):

    • After the kinase reaction incubation, add a volume of ADP-Glo™ Reagent equal to the reaction volume to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence (from wells with no enzyme) from all other readings.

    • Plot the luminescence signal against the logarithm of the Indirubin derivative concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G General In Vitro Kinase Assay Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, Indirubin) serial_dilution Perform Serial Dilutions of Indirubin prep_reagents->serial_dilution add_inhibitor Add Indirubin/Vehicle to Plate add_enzyme Add Kinase add_inhibitor->add_enzyme initiate_reaction Initiate with Substrate/ATP Mix add_enzyme->initiate_reaction incubate Incubate (e.g., 30°C, 60 min) initiate_reaction->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction add_detection_reagent Add Detection Reagent stop_reaction->add_detection_reagent incubate_detect Incubate (RT, 30-60 min) add_detection_reagent->incubate_detect read_plate Measure Signal (Luminescence) incubate_detect->read_plate plot_data Plot Signal vs. Log[Indirubin] read_plate->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 Value fit_curve->determine_ic50 G Indirubin Inhibition of CDK Signaling Pathway Indirubin Indirubin Derivatives CDK_Cyclin CDK/Cyclin Complexes (e.g., CDK1/Cyclin B, CDK2/Cyclin A) Indirubin->CDK_Cyclin Inhibits Cell_Cycle_Arrest Cell Cycle Arrest Indirubin->Cell_Cycle_Arrest pRb Retinoblastoma Protein (pRb) CDK_Cyclin->pRb Phosphorylates G2_M_Progression G2/M Phase Progression CDK_Cyclin->G2_M_Progression Promotes E2F E2F Transcription Factors pRb->E2F Inhibits G1_S_Progression G1/S Phase Progression E2F->G1_S_Progression Promotes

References

Technical Support Center: Investigating Potential Off-Target Effects of Indirubin In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Indirubin (B1684374) and its derivatives in in vitro studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you identify and navigate potential off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of Indirubin and its derivatives?

Indirubin and its derivatives are primarily known as ATP-competitive inhibitors of several protein kinases.[1][2][3] The main targets are Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2] Inhibition of these kinases leads to cell cycle arrest and induction of apoptosis.[1] Some derivatives, like Indirubin-5-sulfonate, have been developed to improve solubility and pharmacokinetic properties.[3][4]

Q2: Beyond CDKs and GSK-3β, what other pathways are known to be affected by Indirubin?

Indirubin has been shown to modulate several other signaling pathways critical for cell survival and proliferation. These include:

  • STAT3 Signaling Pathway: Indirubin can suppress the phosphorylation of STAT3, leading to the downregulation of downstream anti-apoptotic and pro-proliferative proteins.[4][5]

  • Wnt/β-catenin Signaling Pathway: By inhibiting GSK-3β, Indirubin can lead to the stabilization and accumulation of β-catenin, which then translocates to the nucleus to activate target genes involved in proliferation.[2][6]

  • PI3K/AKT/mTOR, NF-κB, and MAPK Pathways: Indirubin and its derivatives have been reported to exert their anticancer effects by regulating these pathways.[7]

  • Aryl Hydrocarbon Receptor (AhR): Indirubin and its isomer indigo (B80030) are known to bind to AhR with high affinity, which could contribute to kinase-independent cytostatic effects.[8]

Q3: I'm observing cytotoxicity at concentrations lower than the reported IC50 values for CDK inhibition. Could this be an off-target effect?

This is a possibility. While CDK inhibition is a major contributor to Indirubin's cytotoxic effects, several factors could lead to cytotoxicity at lower concentrations:

  • Cell-line specific sensitivity: Different cell lines can exhibit varying sensitivity to Indirubin due to differences in their genetic makeup, protein expression levels, and pathway dependencies.

  • Inhibition of other critical kinases: Indirubin and its derivatives can inhibit other kinases with varying potencies, and the specific kinase profile of your cell line could make it more susceptible.

  • Induction of apoptosis or necrosis through alternative pathways: Indirubin has been shown to induce both apoptotic and non-apoptotic cell death.[9]

  • Genotoxicity: Some studies have indicated that Indirubin can induce DNA damage in vitro and in vivo.[10][11]

To investigate this, consider performing a broader kinase profiling assay or using techniques like the Cellular Thermal Shift Assay (CETSA) to identify other potential targets in your specific cell model.

Q4: My results with Indirubin are inconsistent across experiments. What are some common causes of variability?

Inconsistent results can stem from several factors related to the compound itself and the experimental setup:

  • Poor Solubility: Indirubin has extremely poor water solubility (<1 mg/L).[3] This can lead to precipitation in your culture medium and inaccurate dosing. Ensure you are using a suitable solvent like DMSO and that the final concentration of the solvent in your experiment is low and consistent across all treatments.[12] Consider using more soluble derivatives like Indirubin-5-sulfonate.[4]

  • Compound Stability: The stability of Indirubin in your experimental conditions (e.g., light exposure, temperature, pH of the medium) could affect its activity.

  • Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all influence the cellular response to treatment.

Troubleshooting Guides

Problem 1: Unexpected Cell Morphology Changes or Phenotypes

You observe unusual changes in cell morphology, adhesion, or other phenotypes that are not typically associated with cell cycle arrest.

Possible Cause: Engagement of off-target proteins involved in cytoskeletal dynamics, cell adhesion, or other cellular processes.

Troubleshooting Steps:

  • Literature Review: Search for studies linking Indirubin to the observed phenotypes in similar cell types.

  • Control Experiments:

    • Use a structurally related but inactive compound as a negative control.

    • Employ a different CDK inhibitor with a distinct chemical scaffold to see if the phenotype is recapitulated.

  • Target Engagement Assays:

    • Cellular Thermal Shift Assay (CETSA): This method can verify target engagement within intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[13][14]

    • Kinobeads/Chemical Proteomics: This affinity chromatography-based method can profile the selectivity and affinity of kinase inhibitors against a large portion of the cellular kinome.[13]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To determine if Indirubin binds to and stabilizes a suspected off-target protein in intact cells.

Methodology:

  • Cell Treatment: Incubate your cell line with Indirubin at the desired concentration. Include a vehicle-treated control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles.

  • Fractionation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the suspected target protein remaining in the soluble fraction by Western blot.

  • Data Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the Indirubin-treated samples indicates target engagement.

Problem 2: Discrepancy Between Kinase Inhibition and Cellular Potency

The concentration of Indirubin required to inhibit cell viability (e.g., IC50 from an MTT assay) is significantly different from its reported IC50 for its primary kinase targets.

Possible Cause:

  • The overall cellular effect is a result of engaging multiple targets.

  • The compound's permeability and metabolism within the cell.

  • Activation of compensatory signaling pathways.

Troubleshooting Steps:

  • Kinase Profiling: Perform a broad in vitro kinase screen to identify other potential kinase targets of Indirubin.

  • Pathway Analysis: Use Western blotting to examine the phosphorylation status of key proteins in various signaling pathways known to be affected by Indirubin (e.g., STAT3, Akt, Erk).[11]

  • Genotoxicity Assessment: Evaluate the potential for DNA damage using assays like the Comet assay.[10][11]

Experimental Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To assess whether Indirubin induces DNA damage in your cells.

Methodology:

  • Cell Treatment: Treat your cells with various concentrations of Indirubin for a defined period (e.g., 3 or 24 hours).[10]

  • Cell Embedding: Mix a suspension of single cells with low-melting-point agarose (B213101) and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to the slides. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Indirubin and Derivatives

CompoundTarget KinaseIC50 (µM)
IndirubinCDK1/cyclin B~5
CDK5/p25~5
GSK-3β0.6
Indirubin-5-sulfonateCDK1/cyclin BVaries by study
CDK2/cyclin AVaries by study
CDK5/p35Varies by study
GSK-3βVaries by study
LDD-1937 (derivative)c-Met0.239[15]

Note: IC50 values can vary depending on the specific assay conditions.[16]

Table 2: Cellular Effects of Indirubin in Ovarian Cancer Cell Lines

Cell LineAssayTreatmentResult
SKOV3MTT AssayIndirubinIC50 = 3.003 µM (plate culture)[17]
IC50 = 4.253 µM (sphere culture)[17]
A2780 & OVCAR3CCK-8 AssayIndirubin (>2 µM for 72h)Decreased cell viability[18]

Visualizations

Indirubin_Signaling_Pathways cluster_cdk Cell Cycle Regulation cluster_gsk3b Wnt/β-catenin Pathway cluster_stat3 STAT3 Pathway Indirubin Indirubin CDK CDKs (CDK1, CDK2, CDK5) Indirubin->CDK GSK3b GSK-3β Indirubin->GSK3b pSTAT3 p-STAT3 Indirubin->pSTAT3 Inhibition CellCycleArrest G1/S & G2/M Arrest CDK->CellCycleArrest Inhibition beta_catenin β-catenin (stabilization) GSK3b->beta_catenin Inhibition of degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation ProliferationGenes Proliferation Genes (c-Myc, Cyclin D1) TCF_LEF->ProliferationGenes Transcription Apoptosis Apoptosis pSTAT3->Apoptosis Downregulation of anti-apoptotic proteins

Caption: Key signaling pathways modulated by Indirubin.

CETSA_Workflow start Start: Intact Cells treatment Treat with Indirubin or Vehicle Control start->treatment heating Heat across a temperature gradient treatment->heating lysis Cell Lysis (e.g., Freeze-Thaw) heating->lysis centrifugation Centrifugation to separate soluble and aggregated proteins lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Analyze for target protein (e.g., Western Blot) supernatant->analysis end End: Generate Melting Curve analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Off_Target_Troubleshooting observation Unexpected Experimental Result (e.g., unusual phenotype, potency discrepancy) is_artifact Is it an experimental artifact? observation->is_artifact check_solubility Check Compound Solubility and Stability is_artifact->check_solubility Yes standardize_assay Standardize Assay Conditions (cell density, passage, etc.) is_artifact->standardize_assay Yes is_off_target Is it an off-target effect? is_artifact->is_off_target No check_solubility->is_off_target standardize_assay->is_off_target kinase_profiling Broad Kinase Profiling is_off_target->kinase_profiling Yes cetsa CETSA / Thermal Proteome Profiling is_off_target->cetsa Yes proteomics Chemical Proteomics (e.g., Kinobeads) is_off_target->proteomics Yes validate Validate Candidate Off-Targets kinase_profiling->validate cetsa->validate proteomics->validate

Caption: A logical workflow for troubleshooting potential off-target effects.

References

Technical Support Center: Optimizing Indirubin Treatment for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Indirubin (B1684374) and its derivatives. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize Indirubin treatment time for inducing apoptosis in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Indirubin-induced apoptosis?

A1: Indirubin and its derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[1][2] By binding to the ATP-binding pocket of these kinases, Indirubin disrupts cell cycle progression, leading to cell cycle arrest and subsequent apoptosis.[3][4] Additionally, Indirubin has been shown to modulate several critical signaling pathways, including the inhibition of JAK/STAT and PI3K/Akt pathways, which are often constitutively active in cancer cells and promote survival.[5] This inhibition leads to the downregulation of anti-apoptotic proteins like Mcl-1, Bcl-xL, and Survivin, and the upregulation of pro-apoptotic proteins such as Bax and Bad.[3][5][6][7]

Q2: How should I dissolve and store Indirubin?

A2: Indirubin and many of its derivatives have poor aqueous solubility. It is recommended to prepare a high-concentration stock solution in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO).[1][4] Ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells, typically less than 0.1%.[4] For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C in the dark, as the product may be light-sensitive.[2] Stock solutions are generally stable for up to one month at -20°C or six months at -80°C.[2]

Q3: What is a good starting concentration and treatment duration for my experiments?

A3: The optimal concentration and treatment time are highly dependent on the specific cell line and the experimental endpoint. A common starting point for treatment duration is 24 to 72 hours.[2][8] For concentration, a dose-response experiment is crucial. Based on published data, effective concentrations can range from the low micromolar (e.g., 1-10 µM) to higher concentrations for less sensitive cell lines.[1][3][9] It is advisable to perform a broad-range initial experiment to determine the approximate inhibitory range for your specific cells.[4]

Q4: I am not observing significant apoptosis. What are some common troubleshooting steps?

A4: If you are not seeing the expected levels of apoptosis, consider the following:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to Indirubin. It may be necessary to test a wider range of concentrations and longer incubation times.

  • Compound Stability: Ensure your Indirubin stock solution has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay Timing: The timing of your apoptosis assay is critical. Early markers of apoptosis (e.g., mitochondrial membrane potential changes) can be detected within hours, while later events (e.g., DNA fragmentation) may require 24 hours or more.[10]

  • Vehicle Control: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your vehicle control is at the same final concentration as your treated samples and is not causing significant cell death.

  • Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses to drugs. Regularly test your cell lines for contamination.

Data Summary: Efficacy of Indirubin and Its Derivatives

The following tables summarize quantitative data on the efficacy of Indirubin and its derivatives in various cancer cell lines. IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.

Table 1: IC50 Values of Indirubin and its Derivatives in Various Cancer Cell Lines

Compound/DerivativeCell LineCancer TypeIC50 Value (µM)Assay DurationReference
IndirubinSKOV3 (plate culture)Ovarian Cancer3.003Not Specified[1][11]
IndirubinSKOV3 (sphere culture)Ovarian Cancer4.253Not Specified[1][11]
Indirubin 3'-epoxideIMR-32Neuroblastoma0.16Not Specified[12]
Indirubin 3'-epoxideSK-N-SHNeuroblastoma0.07Not Specified[12]
E804 (derivative)MDA-MB-468Breast Cancer~5 (for PARP cleavage)24 hours[3][9]
E804 (derivative)K562 & KCL-22MChronic Myelogenous Leukemia5 (for SFK inhibition)Not Specified[6][7]
E804 (derivative)Primary CML cellsChronic Myelogenous Leukemia10 (for SFK inhibition)Not Specified[6][7]

Table 2: Effective Concentrations and Observed Effects of Indirubin Treatment

CompoundCell LineConcentration (µM)Treatment TimeObserved EffectReference
IndirubinSKOV32, 524 hoursSignificant increase in apoptosis[1]
IndirubinSKOV3104 hoursSignificant changes in apoptosis-related gene expression[1]
IndirubinSKOV31, 2, 5, 10, 206 hoursDose-dependent increase in mitochondrial membrane permeability proteins[1]
IndirubinHeLa0.2 - 5.03 and 24 hoursNo significant decrease in cell viability (Trypan Blue)[13]
IndirubinCHO-K1 & HeLa5 - 20024 hoursReduction in cell viability (MTT assay)[13]
IndirubinMCF-71, 10, 3024 hoursSignificant decrease in cell growth[14]
E804 (derivative)MDA-MB-468106 hoursPARP cleavage detected[3][9]
Indirubin-3-monooximeHep-24, 5Not SpecifiedTime-dependent inhibition of cell growth and features of apoptosis[15][16]

Experimental Protocols

Here are detailed methodologies for key experiments to assess Indirubin-induced apoptosis.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[8]

Materials:

  • Indirubin stock solution (in DMSO)

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. For suspension cells, use a density of 20,000-50,000 cells/well. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours.[8]

  • Compound Preparation and Treatment: Prepare serial dilutions of the Indirubin stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of Indirubin. Include vehicle-treated (solvent only) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently swirl the plate to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the data to determine the IC50 value of Indirubin.

Protocol 2: Detection of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Indirubin-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with Indirubin for the desired time, harvest the cells (including floating cells in the medium) and centrifuge at a low speed.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.

Protocol 3: Visualization of Apoptotic Nuclei using Hoechst 33342 Staining

This protocol allows for the morphological observation of apoptosis, characterized by chromatin condensation and nuclear fragmentation.[12][15]

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Indirubin stock solution

  • Hoechst 33342 staining solution (e.g., 1 µg/mL in PBS)

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the desired concentrations of Indirubin for the chosen duration.

  • Fixation: Wash the cells with PBS and then fix them with 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing: Wash the cells twice with PBS.

  • Staining: Add the Hoechst 33342 staining solution and incubate for 10-15 minutes at room temperature in the dark.

  • Final Wash: Wash the cells three times with PBS.

  • Imaging: Mount the coverslips onto microscope slides or directly image the plate using a fluorescence microscope with a UV filter. Apoptotic cells will display condensed or fragmented nuclei with bright blue fluorescence.

Visualizations and Diagrams

Indirubin-Induced Apoptosis Signaling Pathway

Indirubin_Apoptosis_Pathway cluster_inhibition Inhibition by Indirubin cluster_effects Downstream Effects Indirubin Indirubin CDKs CDKs, GSK-3β Indirubin->CDKs inhibits JAK_STAT JAK/STAT Pathway Indirubin->JAK_STAT inhibits PI3K_Akt PI3K/Akt Pathway Indirubin->PI3K_Akt inhibits CellCycle Cell Cycle Arrest CDKs->CellCycle AntiApoptotic Anti-apoptotic Proteins (Bcl-2, Mcl-1, Survivin) JAK_STAT->AntiApoptotic downregulates PI3K_Akt->AntiApoptotic downregulates Apoptosis Apoptosis CellCycle->Apoptosis Mitochondrion Mitochondrion AntiApoptotic->Mitochondrion inhibits ProApoptotic Pro-apoptotic Proteins (Bax, Bad) ProApoptotic->Mitochondrion activates Caspases Caspase Activation Mitochondrion->Caspases activates Caspases->Apoptosis executes Experimental_Workflow cluster_prep Phase 1: Preparation & Range-Finding cluster_timecourse Phase 2: Time-Course Experiment cluster_confirm Phase 3: Confirmation & Analysis A1 Seed Cells in 96-well plates A2 Prepare serial dilutions of Indirubin A1->A2 A3 Treat cells with a wide range of concentrations (e.g., 0.1 - 100 µM) A2->A3 A4 Incubate for a fixed time (e.g., 48h) A3->A4 A5 Perform MTT Assay to determine approximate IC50 A4->A5 B1 Treat cells with IC50 and 2x IC50 concentrations A5->B1 Inform concentration selection B2 Incubate for multiple time points (e.g., 6h, 12h, 24h, 48h) B1->B2 B3 Harvest cells at each time point B2->B3 B4 Assess apoptosis (e.g., Flow Cytometry, Western Blot for PARP cleavage) B3->B4 C1 Select optimal time and concentration B4->C1 Determine optimal conditions C2 Confirm results with multiple apoptosis assays (e.g., TUNEL, Hoechst staining) C1->C2 C3 Analyze data and draw conclusions C2->C3

References

Technical Support Center: Addressing Indirubin Autofluorescence in Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with Indirubin autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is Indirubin and why is its autofluorescence a concern in imaging experiments?

Indirubin is a natural bis-indole alkaloid and an active component of traditional Chinese medicine. It is widely studied for its potent inhibitory effects on cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3β (GSK-3β), and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, making it a compound of interest in cancer research and other proliferative diseases.[1][2][3] However, Indirubin itself is a fluorescent molecule, which can create a background signal that obscures the specific fluorescence of labeled antibodies or probes in imaging experiments. This phenomenon, known as autofluorescence, can lead to difficulties in distinguishing the true signal from noise, potentially leading to inaccurate results.[4]

Q2: What are the spectral properties of Indirubin that I should be aware of?

Understanding the excitation and emission spectra of Indirubin is crucial for designing imaging experiments. While spectral properties can be influenced by the solvent environment, studies have reported the following characteristics[5][6][7][8][9][10][11]:

Spectral PropertyWavelength (nm)
Maximum Absorption (UV-Visible)~540-547 nm[5][12]
Optimal Excitation~350 nm[5]
Strongest Fluorescence Emission~412 nm[5]

Note: These values can vary depending on the specific derivative and experimental conditions.

Q3: How can I determine if Indirubin autofluorescence is impacting my experiment?

To ascertain if autofluorescence from Indirubin or other sources is a problem, it is essential to include proper controls in your experimental setup. The most critical control is an unstained sample that has been treated with Indirubin but not with any fluorescently labeled antibodies or dyes.[4][13] By imaging this control sample using the same settings as your experimental samples, you can visualize the extent of the background fluorescence.

Troubleshooting Guide

This guide provides a step-by-step approach to mitigating Indirubin autofluorescence.

Problem: High background fluorescence in my Indirubin-treated samples.

High background can obscure the specific signal from your fluorescent probes. Follow these steps to troubleshoot and reduce unwanted autofluorescence.

Step 1: Experimental Design and Fluorophore Selection

A primary strategy to combat autofluorescence is to select fluorophores that are spectrally distinct from Indirubin and other endogenous sources of autofluorescence.[14][15]

  • Recommendation: Opt for fluorophores that excite and emit in the red to far-red regions of the spectrum (e.g., Alexa Fluor 647, Cy5).[16][17] Autofluorescence is often more prominent in the blue and green channels.[14]

Step 2: Sample Preparation and Fixation

The method of sample fixation can significantly contribute to autofluorescence. Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to induce autofluorescence.[4][18]

  • Protocol 1: Optimizing Fixation

    • Reduce Fixation Time: Fix samples for the minimum time necessary to preserve morphology.[16]

    • Consider Alternatives: If compatible with your experiment, consider using organic solvents like chilled methanol (B129727) or ethanol (B145695) as fixatives, which can reduce autofluorescence compared to aldehydes.[14][16]

    • Quenching Aldehyde-Induced Autofluorescence: If aldehyde fixation is necessary, you can treat samples with a quenching agent.

  • Protocol 2: Sodium Borohydride (B1222165) Treatment

    • Following fixation and permeabilization, prepare a fresh solution of 0.1% sodium borohydride in phosphate-buffered saline (PBS).

    • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.[19]

    • Wash the samples thoroughly with PBS (3 x 5 minutes) to remove any residual sodium borohydride.[19]

    • Proceed with your standard blocking and staining protocol.

Step 3: Chemical Quenching of Autofluorescence

Several chemical reagents can be used to quench autofluorescence from various sources, including lipofuscin, a common source of autofluorescence in aging tissues.[16][20]

  • Protocol 3: Sudan Black B Treatment

    • After completing your immunofluorescent staining protocol, prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[19][20]

    • Incubate the samples in the Sudan Black B solution for 5-10 minutes at room temperature in the dark.[19]

    • Wash the samples extensively with PBS to remove excess Sudan Black B.

    • Mount the coverslips with an appropriate mounting medium.

    • Caution: Sudan Black B can introduce a dark precipitate and may not be suitable for all samples. It is also known to fluoresce in the far-red channel, which should be considered when planning multiplex experiments.[16]

  • Protocol 4: Copper Sulfate (B86663) Treatment

    • Prepare a solution of 1-10 mM Copper Sulfate (CuSO4) in 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0).[21]

    • Incubate the samples in the copper sulfate solution for 10-90 minutes.

    • Rinse the samples thoroughly with buffer.

    • Proceed with mounting.

    • Note: This method has been shown to be effective in reducing lipofuscin-like autofluorescence.[21]

Step 4: Image Acquisition and Post-Processing

If the above steps are insufficient, further reduction of autofluorescence can be achieved during image acquisition and analysis.

  • Recommendation: Spectral Imaging and Linear Unmixing

    • If available, use a confocal microscope with spectral imaging capabilities. This allows you to capture the entire emission spectrum of your sample.

    • By acquiring the emission spectrum of an unstained, Indirubin-treated control sample, you can create a spectral profile for the autofluorescence.

    • This profile can then be used in linear unmixing algorithms to computationally subtract the autofluorescence signal from your stained experimental samples, isolating the true signal from your fluorophores.[18]

Visualizing Experimental Workflows and Signaling Pathways

To aid in experimental design and understanding the biological context of Indirubin's effects, the following diagrams are provided.

Experimental Workflow for Addressing Autofluorescence

G cluster_0 Experimental Planning cluster_1 Sample Preparation cluster_2 Staining cluster_3 Post-Staining Treatment (Optional) cluster_4 Imaging cluster_5 Analysis A Select Fluorophores in Red/Far-Red Spectrum B Optimize Fixation (Time, Reagent) A->B C Chemical Quenching (e.g., Sodium Borohydride) B->C D Perform Immunofluorescence or other fluorescent staining C->D E Quench Autofluorescence (e.g., Sudan Black B) D->E F Acquire Images (Spectral Imaging if possible) D->F E->F G Linear Unmixing to Remove Autofluorescence F->G

Caption: A general workflow for mitigating autofluorescence in imaging experiments.

Indirubin's Inhibition of the STAT3 Signaling Pathway

STAT3_Pathway Indirubin Indirubin Src Src Kinase Indirubin->Src STAT3 STAT3 Src->STAT3 pSTAT3 p-STAT3 (Active) STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus GeneExpression Target Gene Expression (e.g., Mcl-1, Survivin) Nucleus->GeneExpression Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Indirubin inhibits the Src-STAT3 signaling pathway, leading to apoptosis.[1][22]

Indirubin's Inhibition of the GSK-3β Signaling Pathway

GSK3B_Pathway cluster_Wnt_Off Wnt OFF cluster_Wnt_On Wnt ON / Indirubin cluster_nucleus Indirubin Indirubin GSK3B GSK-3β Indirubin->GSK3B BetaCatenin β-catenin GSK3B->BetaCatenin Inhibits by Phosphorylation Degradation BetaCatenin->Degradation Nucleus Nucleus BetaCatenin->Nucleus TCF_LEF TCF/LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression Nucleus->TCF_LEF

Caption: Indirubin inhibits GSK-3β, which can impact Wnt/β-catenin signaling.[23]

References

Technical Support Center: Challenges in Delivering Indirubin to In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the in vivo delivery of indirubin (B1684374) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in delivering indirubin to in vivo models?

A1: The main obstacles in delivering indirubin in vivo are its poor physicochemical properties. Specifically, indirubin exhibits very low aqueous solubility and, consequently, poor oral bioavailability.[1][2] This makes it difficult to achieve therapeutic concentrations in target tissues. Due to its planar structure and strong intermolecular hydrogen bonding, indirubin has a rigid crystal structure that limits its dissolution in physiological fluids.[3]

Q2: What are the most common strategies to improve the in vivo delivery of indirubin?

A2: Several formulation strategies have been developed to enhance the solubility and bioavailability of indirubin. These include:

  • Lipid-based formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) and self-microemulsifying drug delivery systems (S-SMEDDS) have been shown to significantly increase the oral bioavailability of indirubin and its derivatives.[3][4] For instance, a SNEDDS formulation increased the oral bioavailability of the indirubin derivative E804 by approximately 980% compared to an aqueous suspension.

  • Supersaturatable formulations: S-SMEDDS incorporate precipitation inhibitors, such as hydrophilic polymers (e.g., PVP K17), to maintain a supersaturated state of the drug in the gastrointestinal tract, further enhancing absorption.

  • Synthesis of derivatives: Researchers have synthesized various indirubin derivatives with improved solubility and pharmacokinetic profiles. For example, the hydrochloride salt of a novel indirubin derivative exhibited excellent water solubility.

  • Nanonization: Reducing the particle size of indirubin to the nanoscale can increase its surface area and dissolution rate.

Q3: What are the known signaling pathways affected by indirubin?

A3: Indirubin and its derivatives are known to be multi-target agents that primarily inhibit several key protein kinases involved in cell cycle regulation and cancer cell proliferation. The main targets include:

  • Cyclin-Dependent Kinases (CDKs): Indirubin is a potent inhibitor of CDKs, such as CDK1, CDK2, and CDK5. This inhibition leads to cell cycle arrest, predominantly in the G1/S and G2/M phases, and subsequently induces apoptosis.

  • Glycogen Synthase Kinase-3β (GSK-3β): Indirubin also inhibits GSK-3β, a kinase involved in various cellular processes, including cell proliferation and survival.

  • Signal Transducer and Activator of Transcription 3 (STAT3): Several indirubin derivatives have been shown to block the STAT3 signaling pathway, which is often constitutively activated in cancer cells and plays a crucial role in tumor cell survival and proliferation.

Q4: What are the potential adverse effects of indirubin observed in animal models?

A4: While indirubin is generally considered to have relatively low toxicity, some adverse effects have been reported in animal studies and clinical use of Indigo naturalis (of which indirubin is a component). These can include gastrointestinal issues such as abdominal pain and diarrhea. One study in guinea pigs showed that indirubin can accelerate bowel movements. It is crucial to monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or signs of organ damage, and to determine the maximum tolerated dose (MTD) in preliminary studies.

Troubleshooting Guides

Problem 1: Low Oral Bioavailability of Indirubin Formulation
Possible Cause Troubleshooting Step
Poor aqueous solubility 1. Optimize Formulation: Develop a lipid-based formulation such as a self-nanoemulsifying drug delivery system (SNEDDS) or a supersaturatable SNEDDS (S-SNEDDS) to improve solubilization in the gastrointestinal tract. 2. Particle Size Reduction: Consider micronization or creating a nanosuspension to increase the surface area for dissolution. 3. Use a More Soluble Derivative: If possible, use a synthesized indirubin derivative with improved solubility characteristics.
Precipitation in the GI tract 1. Incorporate Precipitation Inhibitors: Add hydrophilic polymers like PVP or HPMC to your formulation to maintain a supersaturated state and prevent precipitation. 2. Conduct in vitro dissolution studies: Use biorelevant media (e.g., FaSSIF, FeSSIF) to assess the dissolution and precipitation behavior of your formulation.
First-pass metabolism 1. Co-administration with inhibitors: Investigate the co-administration of inhibitors of relevant metabolic enzymes, if known. 2. Alternative Routes of Administration: Consider intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism, if appropriate for the study's objectives.
Problem 2: Inconsistent Results in In Vivo Efficacy Studies
Possible Cause Troubleshooting Step
Formulation instability or variability 1. Standardize Formulation Protocol: Develop and strictly adhere to a standard operating procedure (SOP) for preparing the indirubin formulation to ensure batch-to-batch consistency. 2. Characterize the Formulation: Regularly characterize the formulation for particle/droplet size, drug content, and stability to ensure it meets specifications before each experiment.
Variable drug administration 1. Ensure Proper Technique: For oral gavage, ensure the proper placement of the gavage needle to avoid administration into the trachea. For injections, ensure consistent injection volume and site. 2. Homogenize Suspensions: If using a suspension, ensure it is thoroughly homogenized before each administration to prevent settling and ensure consistent dosing.
Animal variability 1. Randomize Animals: Properly randomize animals into control and treatment groups to minimize bias. 2. Increase Sample Size: Use a sufficient number of animals per group to achieve statistical power.

Data Presentation

Table 1: Solubility of Indirubin in Various Solvents
SolventSolubility (mg/mL)Reference
DMSO~1
Dimethyl formamide~1
Ethanol< 1 (insoluble or slightly soluble)
Water< 1 (insoluble or slightly soluble)

Note: The solubility of indirubin derivatives can vary significantly.

Table 2: In Vitro IC50 Values of Indirubin and its Derivatives in Cancer Cell Lines
CompoundCell LineIC50 (µM)Reference
IndirubinOvarian Cancer (A2780, OVCAR3)~4
Indirubin Derivatives (5'-NIO, 5'-FIO, 5'-TAIO)RK3E-ras rat kidney cells1 - 12
E804 (Indirubin derivative)Human breast and prostate cancer cells-

Note: IC50 values are highly dependent on the specific cell line and experimental conditions.

Table 3: Pharmacokinetic Parameters of Indirubin Formulations in Rats
FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Indirubin SuspensionNot Detected---
Indirubin SMEDDS----
Indirubin S-SMEDDSHigher than SMEDDS--129.5 (compared to SMEDDS)
E804 in four SEDDS formulations-Shorter Tmax for medium-chain SNEDDSNo significant difference-

Note: This table provides a summary; for detailed values, please refer to the cited literature.

Experimental Protocols

Protocol 1: Preparation of Indirubin-Loaded Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is a general guideline for preparing a SNEDDS formulation for oral administration. The specific components and their ratios should be optimized based on solubility studies and the construction of a pseudo-ternary phase diagram.

Materials:

  • Indirubin or Indirubin derivative

  • Oil phase (e.g., Maisine® 35-1, Capryol™ 90)

  • Surfactant (e.g., Cremophor® EL, Tween® 80)

  • Co-surfactant (e.g., Transcutol® P, PEG 400)

  • Vortex mixer

  • Magnetic stirrer

Procedure:

  • Screening of Excipients:

    • Determine the solubility of indirubin in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

    • Titrate each mixture with water and observe for the formation of a clear and stable nanoemulsion.

    • Construct a phase diagram to identify the self-nanoemulsifying region.

  • Preparation of Indirubin-Loaded SNEDDS:

    • Based on the optimized ratio from the phase diagram, accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the predetermined amount of indirubin to the mixture.

    • Vortex and then stir the mixture on a magnetic stirrer at a moderate speed until the indirubin is completely dissolved and a clear, homogenous solution is formed.

    • Store the prepared SNEDDS in a tightly sealed container, protected from light.

Protocol 2: Oral Gavage Administration of Indirubin Formulation in Rats

This protocol describes the standard procedure for oral gavage in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Indirubin formulation

  • Appropriately sized gavage needle (flexible or curved with a bulbous tip)

  • Syringe

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the correct dosing volume. The maximum recommended volume for oral gavage in rats is typically 10-20 mL/kg.

  • Restraint:

    • Gently but firmly restrain the rat. One common method is to hold the rat near the thoracic region while supporting the lower body. The head should be slightly extended back to create a straight line through the neck and esophagus.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The rat should swallow as the tube passes. Do not force the needle.

  • Administration:

    • Once the needle is in the esophagus, administer the indirubin formulation slowly and steadily.

  • Post-Administration:

    • Gently remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing.

Protocol 3: Subcutaneous Tumor Xenograft Model in Mice for Efficacy Studies

This protocol outlines the general steps for establishing a subcutaneous tumor model in immunocompromised mice to evaluate the efficacy of indirubin formulations.

Materials:

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., nude or SCID)

  • Sterile PBS or cell culture medium

  • Syringes and needles (e.g., 27-30 gauge)

  • Calipers

  • Indirubin formulation and vehicle control

Procedure:

  • Cell Preparation:

    • Culture the cancer cells to the logarithmic growth phase.

    • Harvest the cells and wash them with sterile PBS or serum-free medium.

    • Resuspend the cells at the desired concentration (e.g., 1-10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.

  • Tumor Cell Implantation:

    • Anesthetize the mouse according to your approved protocol.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Measure the tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Treatment:

    • Once the tumors reach the desired size, randomize the mice into treatment and control groups.

    • Administer the indirubin formulation and vehicle control according to the planned dosing schedule and route of administration.

  • Efficacy Evaluation:

    • Continue to monitor tumor growth and animal body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Mandatory Visualizations

Indirubin_Signaling_Pathway cluster_effects Cellular Effects Indirubin Indirubin / Derivatives CDKs CDK1, CDK2, CDK5 Indirubin->CDKs Inhibits GSK3B GSK-3β Indirubin->GSK3B Inhibits STAT3_Pathway Src/JAK Indirubin->STAT3_Pathway Inhibits Apoptosis Apoptosis Indirubin->Apoptosis Induces CellCycle Cell Cycle Progression (G1/S, G2/M) CDKs->CellCycle Promotes Proliferation Cell Proliferation GSK3B->Proliferation Promotes STAT3 STAT3 STAT3_Pathway->STAT3 Activates STAT3->Proliferation Promotes

Caption: Indirubin's inhibitory effects on key signaling pathways.

Experimental_Workflow_Oral_Delivery cluster_formulation Formulation cluster_invivo In Vivo Study cluster_analysis Analysis Solubility Solubility Screening PhaseDiagram Pseudo-ternary Phase Diagram Solubility->PhaseDiagram Prep_SNEDDS Prepare Indirubin-SNEDDS PhaseDiagram->Prep_SNEDDS Dosing Oral Gavage Prep_SNEDDS->Dosing Animal_Prep Animal Acclimatization & Fasting Animal_Prep->Dosing Blood_Sampling Blood Sampling (Time Points) Dosing->Blood_Sampling Plasma_Processing Plasma Separation Blood_Sampling->Plasma_Processing HPLC HPLC/LC-MS Analysis Plasma_Processing->HPLC PK_Analysis Pharmacokinetic Analysis HPLC->PK_Analysis Troubleshooting_Logic Start Low In Vivo Efficacy Check_Bioavailability Is Oral Bioavailability Low? Start->Check_Bioavailability Check_Dose Is Dose Optimized? Check_Bioavailability->Check_Dose No Solubility_Issue Poor Solubility/ Precipitation Check_Bioavailability->Solubility_Issue Yes Toxicity_Observed Toxicity Observed? Check_Dose->Toxicity_Observed No Optimize_Formulation Optimize Formulation (e.g., SNEDDS) Solubility_Issue->Optimize_Formulation Reduce_Dose Reduce Dose/ MTD Study Toxicity_Observed->Reduce_Dose Yes Increase_Dose Increase Dose Toxicity_Observed->Increase_Dose No

References

Technical Support Center: Indirubin in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing Indirubin (B1684374) degradation during long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Indirubin stock solutions?

A1: Indirubin is poorly soluble in water but soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a stock solution in DMSO (e.g., 10 mM). For long-term storage (up to six months), aliquots of the stock solution should be stored at -80°C. For short-term storage (up to one month), -20°C is suitable. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes. Protect the stock solution from light.[1]

Q2: I observe a precipitate after diluting my Indirubin stock solution in cell culture medium. What should I do?

A2: Precipitation of Indirubin upon dilution in aqueous media is a common issue due to its low water solubility. Here are some troubleshooting steps:

  • Ensure complete dissolution of the stock: Before dilution, make sure the Indirubin is fully dissolved in DMSO. Gentle warming (up to 37°C) and vortexing can help.

  • Pre-warm the media: Adding the DMSO stock to pre-warmed media can sometimes prevent immediate precipitation.

  • Final DMSO concentration: Keep the final concentration of DMSO in your culture medium as low as possible (ideally below 0.5%) to minimize solvent-induced toxicity and precipitation.

  • Sonication: If precipitation persists, brief sonication of the diluted solution may help to re-dissolve the compound.

  • Consider derivates: For long-term experiments where solubility is a persistent issue, consider using more water-soluble derivatives of Indirubin if they are suitable for your research goals.

Q3: How stable is Indirubin in cell culture medium at 37°C?

A3: Indirubin can degrade in cell culture medium, especially during long-term incubation at 37°C. The degradation is influenced by factors such as pH, light exposure, and the composition of the medium.[2] Longer incubation times and higher concentrations can lead to increased degradation and crystallization.[2]

Q4: Can I do anything to minimize Indirubin degradation during my long-term experiments?

A4: Yes, several strategies can be employed to minimize degradation:

  • Protect from light: Indirubin is light-sensitive.[1] Culture plates should be protected from direct light exposure. Consider using amber-colored plates or keeping them in a dark incubator.

  • Replenish the medium: For very long-term cultures, periodically changing the medium containing freshly diluted Indirubin can help maintain a more consistent concentration of the active compound.

  • Use of antioxidants: Although direct evidence for specific antioxidants stabilizing Indirubin in cell culture is limited, the use of general antioxidants like N-acetylcysteine (NAC) or ascorbic acid in the culture medium could potentially reduce oxidative degradation. However, it is crucial to first test the effect of these antioxidants on your specific cell line and experimental endpoints.

  • Serum concentration: The presence of serum proteins may affect the stability and bioavailability of Indirubin. The effect of different serum concentrations on Indirubin stability should be considered and potentially optimized for your specific experimental setup.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected biological effects of Indirubin over time.
  • Possible Cause: Degradation of Indirubin in the cell culture medium.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Ensure your Indirubin stock solution has been stored correctly and has not undergone excessive freeze-thaw cycles.

    • Perform a Time-Course Experiment: Measure the concentration of Indirubin in your cell culture medium at different time points (e.g., 0, 24, 48, 72 hours) using HPLC to quantify the rate of degradation under your specific experimental conditions.

    • Implement Stabilization Strategies:

      • Protect your culture plates from light.

      • Consider replenishing the medium with fresh Indirubin every 24-48 hours.

      • Test the effect of adding a low concentration of an antioxidant (e.g., N-acetylcysteine) to your culture medium. Run appropriate controls to ensure the antioxidant itself does not affect your cells.

    • Workflow Diagram:

      A Inconsistent Biological Effect B Verify Stock Solution Integrity A->B C Perform Time-Course Analysis (HPLC) B->C D Implement Stabilization Strategies C->D E Protect from Light D->E F Replenish Medium Periodically D->F G Test Antioxidant Addition D->G H Consistent Biological Effect E->H F->H G->H

      Troubleshooting workflow for inconsistent Indirubin activity.

Issue 2: Visible crystals or precipitate in the cell culture wells.
  • Possible Cause: Poor solubility and precipitation of Indirubin at the working concentration.

  • Troubleshooting Steps:

    • Check Final Concentration: Ensure the final concentration of Indirubin in your medium does not exceed its solubility limit. You may need to perform a solubility test in your specific culture medium.

    • Optimize Dilution Method:

      • Add the DMSO stock solution to a larger volume of pre-warmed medium while vortexing to ensure rapid and even dispersion.

      • Avoid adding the stock solution directly to a small volume of cold medium.

    • Reduce Concentration: If precipitation persists, try using a lower working concentration of Indirubin.

    • Use a Solubilizing Agent: In some cases, a low concentration of a biocompatible surfactant or cyclodextrin (B1172386) might be used to improve solubility, but this must be carefully validated for its effects on your specific cell line and experiment.

    • Workflow Diagram:

      A Visible Precipitate in Wells B Check Final Concentration vs. Solubility A->B C Optimize Dilution Protocol B->C D Reduce Working Concentration C->D F Clear Solution in Wells C->F E Consider Solubilizing Agent (with validation) D->E D->F E->F

      Troubleshooting workflow for Indirubin precipitation.

Experimental Protocols

Protocol 1: Preparation of Indirubin Stock Solution
  • Materials:

    • Indirubin powder

    • Anhydrous, sterile DMSO

    • Sterile, light-protected microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of Indirubin powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the Indirubin is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Quantitative Analysis of Indirubin in Cell Culture Medium by HPLC
  • Objective: To determine the concentration of Indirubin in cell culture medium over time.

  • Materials:

    • HPLC system with a UV detector

    • C18 reversed-phase column

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC grade)

    • Indirubin standard of known concentration

    • Cell culture medium samples containing Indirubin collected at different time points.

  • Procedure:

    • Sample Preparation:

      • Collect aliquots of the cell culture medium at specified time points (e.g., 0, 8, 24, 48, 72 hours) after the addition of Indirubin.

      • Centrifuge the samples to remove any cells or debris.

      • Perform a protein precipitation step if the medium contains serum (e.g., by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins).

      • Transfer the supernatant to a new tube and evaporate the solvent. Reconstitute the residue in the mobile phase.

    • HPLC Analysis:

      • Mobile Phase: A typical mobile phase is a mixture of methanol and water (e.g., 75:25 v/v).[3]

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 289 nm.[3]

      • Injection Volume: 20 µL.

    • Quantification:

      • Prepare a standard curve by injecting known concentrations of the Indirubin standard.

      • Calculate the concentration of Indirubin in the samples by comparing their peak areas to the standard curve.

Quantitative Data Summary

ParameterSolventStorage TemperatureStabilityReference
Stock Solution DMSO-20°CUp to 1 month[1]
-80°CUp to 6 months[1]
HPLC ConditionValueReference
Column C18 reversed-phase[3]
Mobile Phase Methanol:Water (75:25)[3]
Flow Rate 1.0 mL/min[3]
Detection Wavelength 289 nm[3]

Signaling Pathways and Experimental Workflows

cluster_0 Indirubin's Primary Mechanisms of Action cluster_1 Downstream Signaling Pathways Indirubin Indirubin GSK3b GSK-3β Indirubin->GSK3b inhibition CDKs CDKs Indirubin->CDKs inhibition AhR Aryl Hydrocarbon Receptor Indirubin->AhR activation Wnt Wnt/β-catenin Pathway GSK3b->Wnt regulation CellCycle Cell Cycle Progression CDKs->CellCycle regulation GeneExp Xenobiotic Response Gene Expression AhR->GeneExp upregulation

Key signaling pathways modulated by Indirubin.

A Prepare Indirubin Stock Solution in DMSO C Dilute Indirubin to Working Concentration in Pre-warmed Medium A->C B Seed Cells in Culture Plates D Add Indirubin Solution to Cells B->D C->D E Incubate for Desired Duration (Protect from Light) D->E F Optional: Replenish Medium with Fresh Indirubin E->F G Harvest Cells/Supernatant for Analysis E->G F->E H Perform Biological Assays G->H I Perform HPLC Analysis of Medium G->I

General experimental workflow for long-term Indirubin treatment.

References

selecting the appropriate vehicle control for Indirubin experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers working with indirubin (B1684374) and its derivatives. Given the compound's poor aqueous solubility, selecting an appropriate vehicle and troubleshooting related issues are critical for obtaining reliable and reproducible experimental results. This guide offers practical solutions, detailed protocols, and quantitative data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve indirubin for in vitro experiments?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing stock solutions of indirubin for in vitro studies.[1][2] Indirubin is soluble in DMSO at approximately 1 mg/mL.[1] For cell-based assays, it is crucial to keep the final concentration of DMSO in the culture medium low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[3]

Q2: My indirubin precipitates when I add it to my cell culture medium. What should I do?

A2: Precipitation, or "crashing out," is a common issue with hydrophobic compounds like indirubin when a concentrated DMSO stock is diluted into an aqueous medium. Here are several troubleshooting steps:

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly to your final volume of media, perform one or more intermediate dilution steps in pre-warmed (37°C) culture medium.

  • Gentle Mixing: Add the indirubin solution dropwise while gently vortexing or swirling the medium to facilitate mixing and prevent localized high concentrations.

  • Lower Final Concentration: The final concentration of indirubin in your experiment may be exceeding its aqueous solubility limit. Try testing a lower concentration range.

  • Use a Surfactant: In some instances, a low concentration of a biocompatible surfactant, like Tween® 80, can help maintain solubility. However, the surfactant's potential effects on your experimental system must be evaluated.

Q3: What is a suitable vehicle for in vivo administration of indirubin?

A3: The choice of an in vivo vehicle depends on the route of administration.

  • Oral Gavage: For oral administration in rodents, several vehicles have been used. One common formulation consists of 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.[2] Another study used a 0.5% carboxymethylcellulose (CMC) solution for oral gavage in mice. Corn oil has also been used as a vehicle for indirubin in mice.

  • Intraperitoneal (IP) Injection: For IP injections, a common vehicle is a mixture of DMSO and sterile saline. It is critical to ensure the final DMSO concentration is low enough to be well-tolerated by the animals.

  • Subcutaneous (SC) Injection: Formulations for subcutaneous injection often involve a mixture of DMSO with other co-solvents and aqueous solutions to ensure solubility and biocompatibility. The final concentration of DMSO should be minimized.

Q4: How should I prepare my vehicle control groups?

A4: The vehicle control group is essential for accurately interpreting your experimental results. The control group should receive the exact same vehicle formulation, at the same volume and by the same route of administration as the experimental group, but without the indirubin. For example, if your indirubin is dissolved in a 10% DMSO/saline solution, your vehicle control group will receive the 10% DMSO/saline solution alone.

Q5: How stable is indirubin in a DMSO stock solution?

A5: Indirubin stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is recommended to prepare small aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. When stored properly, stock solutions are generally stable for at least a month at -20°C and up to six months at -80°C.

Troubleshooting Guides

In Vitro Experiment Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Precipitation in Cell Culture Medium - High final concentration of indirubin.- Rapid dilution of DMSO stock.- Low temperature of the medium.- Determine the maximum soluble concentration with a solubility test.- Perform serial dilutions in pre-warmed medium.- Always use medium pre-warmed to 37°C.
Cell Death in Vehicle Control - High final concentration of DMSO.- Ensure the final DMSO concentration is below 0.1%.- If a higher concentration is necessary, perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line.
Inconsistent Results - Instability of indirubin in solution.- Incomplete dissolution of stock solution.- Prepare fresh dilutions from a frozen stock for each experiment.- Ensure the stock solution is fully dissolved by vortexing or brief sonication before making dilutions.
In Vivo Experiment Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Animal Distress After Oral Gavage - Improper gavage technique.- Esophageal or tracheal injury.- Ensure personnel are properly trained in oral gavage techniques.- Use appropriate-sized, flexible gavage needles.- Administer the solution slowly and smoothly.
Precipitation of Formulation - Poor solubility of indirubin in the vehicle.- Test the solubility of indirubin in the chosen vehicle before preparing the bulk formulation.- Consider using a co-solvent system or a self-microemulsifying drug delivery system (S-SMEDDS) to improve solubility and bioavailability.
Variable Pharmacokinetic Profile - Inconsistent dosing volume.- Incomplete suspension of indirubin in the vehicle.- Accurately calculate and administer the dosing volume based on the animal's body weight.- Ensure the formulation is a homogenous suspension or solution before each administration.

Quantitative Data

Solubility of Indirubin in Various Vehicles
VehicleSolubility (µg/mL)
Maisine 35-1165.4 ± 11.2
Capryol 90121.7 ± 9.8
Labrafil M 1944 CS89.3 ± 7.5
Transcutol P254.6 ± 15.3
Cremophor EL187.2 ± 12.9
PEG 400155.8 ± 10.4
Propylene Glycol78.4 ± 6.1
Water< 1

Data adapted from a study on a supersaturatable self-microemulsifying drug delivery system for indirubin.

Recommended Final DMSO Concentrations for In Vitro Assays
Cell ViabilityRecommended Max. DMSO Concentration
High< 0.1%
Moderate0.1% - 0.5%
Low> 1%

Concentration-dependent effects of DMSO can vary between cell lines. It is recommended to perform a toxicity assessment of the vehicle on your specific cell line.

Experimental Protocols

Protocol 1: Preparation of Indirubin Stock Solution for In Vitro Assays
  • Weigh out the desired amount of indirubin powder in a sterile microcentrifuge tube.

  • Add the required volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly until the indirubin is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Kinetic Solubility Assay
  • Prepare a high-concentration stock solution of indirubin in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume (e.g., 2 µL) of the indirubin stock solution to a series of wells.

  • Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a range of final indirubin concentrations. The final DMSO concentration should be kept constant (e.g., 1-2%).

  • Seal the plate and incubate at room temperature with shaking for a defined period (e.g., 1-2 hours).

  • After incubation, measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm) to detect precipitation.

  • Alternatively, filter the contents of each well through a filter plate and analyze the concentration of the soluble indirubin in the filtrate using HPLC-UV.

  • The kinetic solubility is the concentration at which precipitation is first observed.

Protocol 3: Oral Gavage Administration in Mice
  • Vehicle Preparation: Prepare the desired vehicle (e.g., 0.5% CMC in water or a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

  • Indirubin Formulation: Suspend or dissolve the indirubin in the vehicle to the desired final concentration. Ensure the formulation is homogenous before each administration.

  • Animal Handling: Acclimatize the mice to handling before the procedure to minimize stress.

  • Dosing:

    • Weigh each mouse to accurately calculate the required dosing volume.

    • Gently restrain the mouse, ensuring its head and body are in a straight line.

    • Use a proper-sized, flexible, ball-tipped gavage needle.

    • Insert the needle into the mouth, advancing it gently along the roof of the mouth and down the esophagus. Do not force the needle.

    • Once the needle is correctly positioned in the stomach, slowly administer the indirubin formulation.

    • Withdraw the needle smoothly.

  • Monitoring: Observe the animal for any signs of distress immediately after the procedure and at regular intervals as required by the study protocol.

Signaling Pathways and Experimental Workflows

Indirubin Signaling Pathways

Indirubin has been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The following diagrams illustrate the points of intervention for indirubin in the Wnt/β-catenin, EGFR/SRC/PI3K, and PI3K/Akt pathways.

G cluster_wnt Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dvl Dvl Frizzled->Dvl LRP5_6 LRP5/6 LRP5_6->Dvl GSK3b GSK-3β Dvl->GSK3b beta_catenin β-catenin GSK3b->beta_catenin Phosphorylation & Degradation APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Indirubin Indirubin Indirubin->GSK3b Inhibition

Caption: Indirubin inhibits GSK-3β, stabilizing β-catenin.

G cluster_egfr EGFR/SRC/PI3K Pathway Ligand Ligand (e.g., EGF) EGFR EGFR Ligand->EGFR SRC SRC EGFR->SRC PI3K PI3K SRC->PI3K AKT AKT PI3K->AKT Downstream Downstream Signaling AKT->Downstream Indirubin Indirubin Indirubin->EGFR Inhibition Indirubin->SRC Inhibition

Caption: Indirubin inhibits EGFR and SRC activation.

G cluster_pi3k PI3K/Akt Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Indirubin Indirubin Indirubin->PI3K Inhibition

Caption: Indirubin inhibits the PI3K/Akt signaling cascade.

Experimental Workflow: Vehicle Selection for Indirubin

G Start Start: Select Vehicle Solubility Determine Indirubin Solubility in Candidate Vehicles Start->Solubility InVitro In Vitro Study Solubility->InVitro Sufficient Solubility InVivo In Vivo Study Solubility->InVivo Sufficient Solubility Toxicity Assess Vehicle Toxicity/ Tolerability InVitro->Toxicity InVivo->Toxicity Toxicity->Start Unacceptable Toxicity Final Select Optimal Vehicle Toxicity->Final Acceptable Toxicity

Caption: Logical workflow for selecting an appropriate vehicle.

References

Technical Support Center: Interpreting Sub-G1 Peak in Indirubin-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the sub-G1 peak observed in cell cycle analysis of cells treated with Indirubin (B1684374) and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What does the sub-G1 peak represent in a cell cycle histogram?

A1: The sub-G1 peak, which appears to the left of the G0/G1 phase peak in a DNA content histogram, represents a population of cells with a fractional DNA content.[1][2] This is a hallmark of apoptosis, a form of programmed cell death. During apoptosis, cellular endonucleases cleave genomic DNA into smaller fragments of approximately 180 base pairs and its multiples.[1][3] When cells are permeabilized and stained with a DNA-binding dye like propidium (B1200493) iodide (PI), these low molecular weight DNA fragments leak out, resulting in reduced fluorescence intensity and the appearance of a "sub-G1" population.[1][3][4]

Q2: How does Indirubin treatment lead to the appearance of a sub-G1 peak?

A2: Indirubin and its derivatives are known to induce apoptosis in various cancer cell lines.[5][6][7][8][9] The mechanism involves the inhibition of cyclin-dependent kinases (CDKs), which leads to cell cycle arrest, primarily in the G1/S or G2/M phases.[6][10][11] This cell cycle disruption, coupled with the inhibition of signaling pathways like STAT3 and STAT5, ultimately triggers the apoptotic cascade.[6][8][12] The activation of caspases and subsequent DNA fragmentation results in the cell population observed in the sub-G1 peak.[5][13]

Q3: Is the sub-G1 peak the only way to measure Indirubin-induced apoptosis?

A3: While the sub-G1 assay is a rapid and widely used method, it is not the only one.[1] Other methods to confirm and quantify apoptosis include:

  • Annexin V/PI Staining: This method can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[14][15]

  • TUNEL Assay: This assay directly labels the 3'-hydroxyl ends of fragmented DNA, providing a more specific detection of apoptosis.[1]

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, like caspase-3, provides biochemical evidence of apoptosis.[5][13]

  • Morphological Analysis: Observing characteristic apoptotic features like chromatin condensation and nuclear fragmentation using microscopy with stains like Hoechst 33342 can also confirm apoptosis.[5][13][16][17]

Q4: Can a sub-G1 peak be observed in untreated (control) cells?

A4: A small sub-G1 peak may be present in control cell populations, representing the basal level of apoptosis naturally occurring in a cell culture. The significance of Indirubin treatment is determined by a statistically significant increase in the percentage of the sub-G1 population compared to the untreated control.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or very small sub-G1 peak after Indirubin treatment 1. Insufficient treatment time or concentration: The induction of apoptosis is time and dose-dependent.1. Optimize treatment conditions: Perform a time-course (e.g., 24, 48, 72 hours) and dose-response (e.g., different concentrations of Indirubin) experiment to determine the optimal conditions for inducing apoptosis in your specific cell line.
2. Cell line resistance: Some cell lines may be less sensitive to Indirubin.2. Verify cell line sensitivity: Use a positive control for apoptosis (e.g., staurosporine) to ensure the assay is working. Consider using a different cell line known to be sensitive to Indirubin.
3. Premature cell collection: DNA fragmentation is a later event in apoptosis.3. Adjust collection time: Collect cells at later time points.[1]
High background or "smearing" in the sub-G1 region 1. Cell clumping: Aggregates of cells can be misinterpreted by the flow cytometer.1. Ensure single-cell suspension: Gently pipette or filter the cell suspension before analysis. Use a doublet discrimination gate during flow cytometry analysis.[4]
2. Excessive cell death (necrosis): High concentrations of Indirubin may induce necrosis, leading to random DNA degradation.2. Titrate Indirubin concentration: Use a lower concentration of Indirubin to favor apoptosis over necrosis. Co-stain with Annexin V and PI to distinguish between apoptosis and necrosis.[15]
3. RNase treatment failure: Propidium iodide can also bind to double-stranded RNA, increasing background fluorescence.3. Ensure complete RNase digestion: Use an adequate concentration of RNase A and incubate for a sufficient time (e.g., 30 minutes at room temperature).[18]
Sub-G1 peak is not clearly resolved from the G1 peak 1. Low instrument resolution: Improper flow cytometer settings can lead to poor peak separation.1. Optimize flow cytometer settings: Run samples at a low flow rate to improve resolution.[19][20] Ensure proper compensation settings if using multiple fluorochromes.
2. Apoptosis occurring from S or G2/M phase: Cells dying from later phases of the cell cycle may have a DNA content higher than G1 but less than G2/M, leading to a less distinct sub-G1 peak.[1][3]2. Correlate with other apoptosis assays: Use Annexin V or TUNEL assays to confirm apoptosis independently of cell cycle position.
High sub-G1 peak but negative Annexin V/PI staining 1. Sample handling differences: Discrepancies in how samples are processed for each assay can lead to conflicting results. For example, freezing cells before cell cycle analysis but not for Annexin V staining can induce membrane damage and a false sub-G1 peak.[21]1. Standardize protocols: Ensure that cells for all related assays are handled and processed identically.
2. Mechanical cell damage: Harsh pipetting or vortexing can fragment cells, creating debris that appears in the sub-G1 region.[22]2. Gentle sample handling: Handle cell suspensions gently to maintain cell integrity.

Quantitative Data Summary

The following tables summarize representative data on the effects of Indirubin derivatives on the cell cycle distribution, specifically the induction of the sub-G1 apoptotic population.

Table 1: Effect of Indirubin-3'-epoxide on Cell Cycle Distribution of IMR-32 Human Neuroblastoma Cells [16]

Treatment% Sub-G1% G0/G1% S% G2/M
Control (Vehicle)1.2 ± 0.358.9 ± 2.125.4 ± 1.514.5 ± 1.2
Indirubin 3'-epoxide (0.1 µM)8.7 ± 1.155.4 ± 1.823.1 ± 1.312.8 ± 1.0
Indirubin 3'-epoxide (1 µM)15.3 ± 1.552.1 ± 2.520.5 ± 1.712.1 ± 1.1
Indirubin 3'-epoxide (10 µM)25.6 ± 2.348.7 ± 3.116.8 ± 2.08.9 ± 0.9

Table 2: Effect of Indirubin-3'-monooxime on Cell Cycle Distribution of Hep-2 Human Laryngeal Carcinoma Cells [5][13]

Treatment% Apoptotic Cells (Sub-G1)
Control3.5
Indirubin-3'-monooxime (10 µM)28.5

Experimental Protocols

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a standard method for preparing cells for DNA content analysis.[23][24]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation.

    • Wash the cells once with cold PBS.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 0.5 mL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 850 x g for 5 minutes to pellet.

    • Carefully decant the ethanol.

    • Wash the cell pellet with 5 mL of PBS.

    • Centrifuge and decant the PBS.

    • Resuspend the cell pellet in 0.5 mL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer using a 488 nm laser for excitation.

    • Collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).[25]

    • Acquire at least 10,000 events per sample.

    • Use a low flow rate for better resolution.[19][20]

    • Analyze the data using appropriate software to quantify the percentage of cells in the sub-G1, G0/G1, S, and G2/M phases.

Visualizations

Indirubin_Apoptosis_Pathway Indirubin-Induced Apoptotic Signaling Pathway Indirubin Indirubin CDKs Cyclin-Dependent Kinases (CDKs) Indirubin->CDKs Inhibits STAT3_STAT5 STAT3 / STAT5 Signaling Indirubin->STAT3_STAT5 Inhibits CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CDKs->CellCycleArrest Regulates AntiApoptotic Anti-Apoptotic Proteins (e.g., Bcl-2, Mcl-1) STAT3_STAT5->AntiApoptotic Promotes Caspase_Activation Caspase Activation (e.g., Caspase-3) CellCycleArrest->Caspase_Activation Leads to AntiApoptotic->Caspase_Activation Inhibits DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Induces Apoptosis Apoptosis (Sub-G1 Peak) DNA_Fragmentation->Apoptosis Results in

Caption: Signaling pathway of Indirubin-induced apoptosis.

Cell_Cycle_Analysis_Workflow Experimental Workflow for Cell Cycle Analysis cluster_sample_prep Sample Preparation cluster_staining Staining cluster_analysis Data Acquisition & Analysis Cell_Culture Cell Culture + Indirubin Treatment Harvesting Harvest and Wash Cells Cell_Culture->Harvesting Fixation Fix in 70% Ethanol Harvesting->Fixation Washing Wash to Remove Ethanol Fixation->Washing PI_Staining Stain with Propidium Iodide and RNase A Washing->PI_Staining Flow_Cytometry Acquire Data on Flow Cytometer PI_Staining->Flow_Cytometry Data_Analysis Analyze DNA Content Histogram (Quantify Sub-G1 Peak) Flow_Cytometry->Data_Analysis

References

Validation & Comparative

comparing Indirubin (Standard) efficacy to Flavopiridol as a CDK inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent cyclin-dependent kinase (CDK) inhibitors: Indirubin, a natural product-derived compound, and Flavopiridol, a synthetic flavonoid. Both compounds target CDKs, key regulators of the cell cycle, but exhibit distinct efficacy profiles. This document aims to deliver an objective analysis of their performance, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their studies.

Executive Summary

Indirubin and Flavopiridol are both ATP-competitive inhibitors of cyclin-dependent kinases. However, available data indicates that Flavopiridol is a significantly more potent pan-CDK inhibitor than standard Indirubin. Flavopiridol consistently demonstrates inhibitory activity in the nanomolar range across a broad spectrum of CDKs, whereas the efficacy of standard Indirubin is generally observed in the micromolar range. Derivatives of Indirubin, such as indirubin-3'-monoxime, exhibit enhanced potency, bringing them closer to the efficacy of Flavopiridol for specific CDKs.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for Indirubin (and its derivative) and Flavopiridol against various CDK/cyclin complexes. It is important to note that these values are compiled from different studies, and experimental conditions may vary.

Table 1: IC50 Values of Indirubin and its Derivative

CompoundTarget CDKIC50 (µM)
Indirubin (Standard)CDKs (general)~5[1][2]
Indirubin-3'-monoximeCDK1/cyclin B0.18
Indirubin-3'-monoximeCDK2/cyclin A0.44
Indirubin-3'-monoximeCDK2/cyclin E0.25
Indirubin-3'-monoximeCDK4/cyclin D13.33
Indirubin-3'-monoximeCDK5/p350.065

Table 2: IC50 Values of Flavopiridol

CompoundTarget CDKIC50 (nM)
FlavopiridolCDK1~41
FlavopiridolCDK2~41
FlavopiridolCDK4~41
FlavopiridolCDK6~41
FlavopiridolCDK7~300
FlavopiridolCDK9Potent Inhibition

Mechanism of Action and Signaling Pathways

Both Indirubin and Flavopiridol function by competing with ATP for the binding pocket on the catalytic subunit of the CDK. This inhibition prevents the phosphorylation of key substrate proteins, leading to cell cycle arrest and, in many cases, apoptosis.

CDK-Mediated Cell Cycle Progression

The following diagram illustrates the central role of CDKs in regulating the cell cycle, which is the primary target pathway for both Indirubin and Flavopiridol.

CDK_Cell_Cycle_Pathway Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D CDK4/6 Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 activates transcription G1_S_Transition G1/S Transition CyclinE_CDK2->G1_S_Transition promotes CyclinA_CDK2 Cyclin A CDK2 G1_S_Transition->CyclinA_CDK2 S_Phase S Phase (DNA Replication) CyclinA_CDK2->S_Phase promotes CyclinA_CDK1 Cyclin A CDK1 S_Phase->CyclinA_CDK1 G2_M_Transition G2/M Transition CyclinA_CDK1->G2_M_Transition promotes CyclinB_CDK1 Cyclin B CDK1 G2_M_Transition->CyclinB_CDK1 M_Phase M Phase (Mitosis) CyclinB_CDK1->M_Phase promotes

CDK-Mediated Cell Cycle Progression
Inhibition by Indirubin and Flavopiridol

The following diagram illustrates how Indirubin and Flavopiridol interrupt the cell cycle by inhibiting CDKs.

Inhibitor_Action Indirubin Indirubin CDKs CDK1, CDK2, CDK4, CDK6, etc. Indirubin->CDKs inhibit (ATP-competitive) Flavopiridol Flavopiridol Flavopiridol->CDKs inhibit (ATP-competitive) Substrate Substrate Protein (e.g., Rb, Histone H1) CDKs->Substrate phosphorylates CellCycleArrest Cell Cycle Arrest (G1, G2/M) CDKs->CellCycleArrest leads to ATP ATP ATP->CDKs Phospho_Substrate Phosphorylated Substrate Apoptosis Apoptosis CellCycleArrest->Apoptosis CDK_Assay_Workflow Start Start Prepare_Reaction Prepare Reaction Mix (Buffer, CDK1/Cyclin B, Histone H1) Start->Prepare_Reaction Add_Inhibitor Add Inhibitor (Indirubin/Flavopiridol) or DMSO (Control) Prepare_Reaction->Add_Inhibitor Pre_Incubate Pre-incubate at Room Temperature Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction with [γ-P]ATP Pre_Incubate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction by Spotting on P81 Paper Incubate->Stop_Reaction Wash_Paper Wash P81 Paper with Phosphoric Acid Stop_Reaction->Wash_Paper Measure_Radioactivity Measure Radioactivity (Scintillation Counting) Wash_Paper->Measure_Radioactivity Analyze_Data Analyze Data and Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Indirubin's Efficacy in Inhibiting STAT3 Phosphorylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the validation of a compound's mechanism of action is a critical step. This guide provides a comparative analysis of Indirubin, a natural compound and its derivatives, against other known inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation. The data presented is supported by Western Blot validation, offering a clear perspective on its potential as a therapeutic agent.

Indirubin and its derivatives have emerged as potent inhibitors of STAT3 signaling, a pathway frequently dysregulated in various cancers and inflammatory diseases.[1][2] The antitumor activity of these compounds is, at least in part, attributed to their ability to block this critical signaling cascade.[2] This guide delves into the experimental data validating Indirubin's effect on STAT3 phosphorylation, comparing its efficacy with other well-established STAT3 inhibitors.

Comparative Efficacy of STAT3 Inhibitors

The inhibitory potential of Indirubin derivatives, particularly E804, is noteworthy as it targets an upstream kinase, c-Src, which is crucial for STAT3 activation.[1][3] This indirect inhibition mechanism contrasts with other inhibitors that may target the STAT3 protein directly. The following table summarizes the inhibitory concentrations (IC50) of Indirubin derivative E804 and other known STAT3 inhibitors, providing a quantitative comparison of their potency.

InhibitorTargetIC50 ValueCell Line/Assay ConditionReference
Indirubin derivative (E804) c-Src Kinase0.43 µMIn vitro kinase assay
Stattic STAT3 SH2 domain5.1 µMIn vitro
S3I-201 (NSC 74859) STAT3 DNA-binding86 µMCell-free assay
Cryptotanshinone STAT3 Phosphorylation~3.5 - 5.1 µMDU145, Rh30 cells

Visualizing the Mechanism: STAT3 Signaling Pathway

The diagram below illustrates the STAT3 signaling pathway and highlights the point of intervention for Indirubin derivatives. Activation of cell surface receptors by cytokines or growth factors leads to the recruitment and activation of Janus kinases (JAKs) or Src kinases. These kinases then phosphorylate STAT3 at tyrosine 705, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation and survival. Indirubin derivatives, such as E804, inhibit c-Src, thereby preventing STAT3 phosphorylation and blocking the entire downstream cascade.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation Src c-Src Receptor->Src Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (Tyr705) Src->STAT3 Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation Indirubin Indirubin (E804) Indirubin->Src Inhibition Target_Genes Target Gene Transcription (e.g., Mcl-1, Survivin) DNA->Target_Genes Binding & Activation

STAT3 signaling pathway and Indirubin's point of inhibition.

Experimental Validation: Western Blot Protocol

The reduction in STAT3 phosphorylation following treatment with Indirubin is typically validated using Western Blot analysis. This technique allows for the specific detection and semi-quantification of the phosphorylated form of STAT3 (p-STAT3) relative to the total STAT3 protein.

Detailed Protocol for Western Blotting of p-STAT3 and STAT3

1. Cell Culture and Treatment:

  • Seed cancer cells with constitutively active STAT3 (e.g., MDA-MB-468 breast cancer cells) in 6-well plates.

  • Once the cells reach 70-80% confluency, treat them with various concentrations of Indirubin derivative E804 (e.g., 1-10 µM) for a specified duration (e.g., 30 minutes to 4 hours). Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.

  • Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.

  • Collect the supernatant containing the total protein extract.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

4. SDS-PAGE and Protein Transfer:

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

  • Separate the proteins by size using gel electrophoresis.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705) overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Visualize the protein bands using a chemiluminescence detection system.

7. Stripping and Re-probing (for total STAT3 and loading control):

  • To normalize the p-STAT3 levels, the membrane can be stripped of the bound antibodies.

  • After stripping, the membrane is re-blocked and then probed with a primary antibody for total STAT3.

  • The process of washing, secondary antibody incubation, and detection is repeated.

  • For a loading control, the membrane can be stripped again and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.

Experimental Workflow Visualization

The following diagram outlines the key steps in the Western Blot workflow used to validate the effect of Indirubin on STAT3 phosphorylation.

Western_Blot_Workflow cluster_cell_culture Cell Preparation cluster_protein_extraction Protein Processing cluster_blotting Western Blotting A 1. Cell Seeding B 2. Indirubin Treatment A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE D->E F 6. Protein Transfer (to Membrane) E->F G 7. Immunoblotting (p-STAT3 Ab) F->G H 8. Detection G->H I 9. Stripping & Re-probing (Total STAT3 & Loading Control) H->I J 10. Analysis & Quantification I->J

Workflow for Western Blot validation of STAT3 phosphorylation.

References

A Comparative Analysis of Indirubin and its Sulfonated Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the naturally occurring bis-indole alkaloid, Indirubin (B1684374), and its sulfonated derivatives. This analysis is supported by experimental data to highlight key differences in their physicochemical properties, biological activity, and mechanisms of action.

Indirubin, the active component in the traditional Chinese medicine formulation Danggui Longhui Wan, has garnered significant interest for its anti-proliferative and pro-apoptotic properties.[1][2] However, its clinical utility has been hampered by poor aqueous solubility.[3][4] The development of sulfonated derivatives, most notably Indirubin-5-sulfonate, represents a strategic effort to overcome this limitation while retaining or even enhancing its therapeutic potential.[3]

Physicochemical Properties: Enhanced Solubility of Sulfonated Derivatives

The most significant advantage of sulfonated indirubin derivatives over the parent compound is their markedly improved water solubility. The addition of a sulfonate group enhances the molecule's polarity, making it more amenable to aqueous solutions used in both in vitro and in vivo research settings. This improved solubility facilitates easier handling, formulation, and administration.

Comparative Kinase Inhibitory Activity

Both Indirubin and its sulfonated derivatives exert their primary biological effects through the competitive inhibition of ATP binding to the catalytic domain of several key protein kinases, particularly Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). These kinases are critical regulators of cell cycle progression and are often dysregulated in cancer.

Available data suggests that Indirubin-5-sulfonate is a more potent inhibitor of several CDKs compared to its parent compound.

Target KinaseIndirubin IC50Indirubin-5-sulfonate IC50 (nM)
CDK1/cyclin BMicromolar range55
CDK2/cyclin AMicromolar range35
CDK2/cyclin EMicromolar range150
CDK4/cyclin D1Micromolar range300
CDK5/p25Not explicitly quantified65
GSK-3βInhibitory activity notedInhibitory activity noted

Cellular Effects: Cell Cycle Arrest and Apoptosis

A direct consequence of CDK and GSK-3β inhibition is the induction of cell cycle arrest and apoptosis in various cancer cell lines. Both Indirubin and its sulfonated derivatives have been shown to effectively inhibit cell proliferation. By blocking CDK activity, these compounds induce cell cycle arrest, primarily at the G1/S and G2/M phases.

Furthermore, the inhibition of key signaling pathways, such as the STAT3 pathway, by indirubin derivatives leads to the downregulation of anti-apoptotic proteins and the induction of programmed cell death.

Signaling Pathways Modulated by Indirubin and its Derivatives

The anti-proliferative and pro-apoptotic effects of Indirubin and its sulfonated derivatives are a result of their ability to modulate multiple critical signaling pathways.

cluster_0 Indirubin / Sulfonated Derivatives cluster_1 Kinase Inhibition cluster_2 Cellular Outcomes Indirubin Indirubin CDK_Cyclin CDK/Cyclin Complexes Indirubin->CDK_Cyclin Inhibits GSK3B GSK-3β Indirubin->GSK3B Inhibits Src_STAT3 Src/STAT3 Pathway Indirubin->Src_STAT3 Inhibits CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) CDK_Cyclin->CellCycleArrest Leads to Apoptosis Apoptosis GSK3B->Apoptosis Suppression leads to Src_STAT3->Apoptosis Leads to

Modulation of key signaling pathways by Indirubin and its sulfonated derivatives.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro Kinase Assay (General Protocol)

This protocol outlines the general steps for assessing the inhibitory effect of Indirubin and its derivatives on kinase activity.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin A)

  • Specific kinase substrate (e.g., Histone H1)

  • Indirubin or sulfonated derivative

  • ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric methods)

  • Kinase reaction buffer

  • 96-well plates

  • Phosphorimager or appropriate detection system

Procedure:

  • Prepare serial dilutions of the Indirubin compound in the kinase reaction buffer.

  • In a 96-well plate, add the purified kinase and its specific substrate.

  • Add the different concentrations of the Indirubin compound to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature and time for the specific kinase.

  • Terminate the reaction.

  • Quantify the incorporation of phosphate (B84403) into the substrate.

  • Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.

Start Start PrepDilutions Prepare Serial Dilutions of Indirubin Compound Start->PrepDilutions AddReagents Add Kinase, Substrate, and Compound to Plate PrepDilutions->AddReagents InitiateReaction Initiate Reaction with ATP AddReagents->InitiateReaction Incubate Incubate at Optimal Temperature InitiateReaction->Incubate TerminateReaction Terminate Reaction Incubate->TerminateReaction Quantify Quantify Phosphate Incorporation TerminateReaction->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate End End Calculate->End

Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol details the steps to assess the effect of Indirubin and its derivatives on the viability of adherent or suspension cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Indirubin or sulfonated derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of the Indirubin compound for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of Indirubin and its derivatives on cell cycle distribution.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • Indirubin or sulfonated derivative

  • Phosphate-Buffered Saline (PBS)

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the Indirubin compound for the desired time.

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, then incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Start Start SeedTreat Seed and Treat Cells with Indirubin Compound Start->SeedTreat HarvestWash Harvest and Wash Cells SeedTreat->HarvestWash FixCells Fix Cells in Ice-Cold Ethanol HarvestWash->FixCells StainCells Stain Cells with Propidium Iodide FixCells->StainCells Analyze Analyze by Flow Cytometry StainCells->Analyze DetermineDistribution Determine Cell Cycle Phase Distribution Analyze->DetermineDistribution End End DetermineDistribution->End

References

Indirubin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the experimental performance of Indirubin and its derivatives, supported by comprehensive data and detailed methodologies.

Indirubin, a natural bis-indole alkaloid and the active component of the traditional Chinese medicine Danggui Longhui Wan, has garnered significant scientific interest for its therapeutic potential, particularly in oncology.[1] Extensive in vitro studies have elucidated its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. However, the translation of this promising in vitro activity to in vivo models and clinical settings has been met with challenges, primarily due to the compound's poor solubility and low bioavailability. This guide provides a comparative overview of the in vitro and in vivo efficacy of Indirubin and its key derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to aid researchers in drug development and discovery.

Data Presentation: A Tale of Two Settings

The efficacy of Indirubin and its analogs is most prominently characterized by its potent inhibition of key kinases in vitro. In contrast, in vivo efficacy is often influenced by formulation and the specific derivative used.

In Vitro Efficacy: Potent Kinase Inhibition

Indirubin and its derivatives are potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β), crucial regulators of cell cycle progression and signaling.[1][2] The half-maximal inhibitory concentrations (IC50) are frequently in the nanomolar to low micromolar range, underscoring their potential as anti-cancer agents.

CompoundTarget KinaseCell LineIC50 ValueReference
Indirubin-5-sulfonateCDK1/cyclin B-55 nM[2]
Indirubin-5-sulfonateCDK2/cyclin A-35 nM[2]
Indirubin-5-sulfonateCDK2/cyclin E-150 nM
Indirubin-5-sulfonateCDK4/cyclin D1-300 nM
Indirubin-5-sulfonateCDK5/p35-65 nM
Indirubin Derivative E804c-Src Kinase-0.43 µM
Novel Indirubin Derivative 3SW480 (Colon)SW4800.37 ± 0.01 µM
Novel Indirubin Derivative 3A549 (Lung)A5490.41 ± 0.02 µM
Novel Indirubin Derivative 3Hep-G2 (Liver)Hep-G20.53 ± 0.06 µM
Novel Indirubin Derivative 3B16F10 (Melanoma)B16F100.45 ± 0.03 µM
Novel Indirubin Derivative 4 (HCl salt)SW480 (Colon)SW4800.38 ± 0.01 µM
Novel Indirubin Derivative 4 (HCl salt)A549 (Lung)A5490.42 ± 0.02 µM
Novel Indirubin Derivative 4 (HCl salt)Hep-G2 (Liver)Hep-G20.49 ± 0.04 µM
Novel Indirubin Derivative 4 (HCl salt)B16F10 (Melanoma)B16F100.46 ± 0.03 µM
In Vivo Efficacy: Overcoming Bioavailability Hurdles

The in vivo anti-tumor activity of Indirubin is often demonstrated in xenograft models. The development of derivatives with improved solubility and innovative drug delivery systems has been crucial in enhancing its in vivo efficacy.

CompoundAnimal ModelCancer TypeDosage & AdministrationKey FindingsReference
IndirubinNude miceAcute Lymphoblastic Leukemia (ALL) XenograftNot specifiedShowed anti-tumorigenic effects.
IndirubinMice4T1 Murine Breast CancerNot specifiedSuppressed tumor growth.
Indirubin-3'-monoximeMiceBenzo(α)pyrene-induced Lung Cancer10 mg/kg for 5 days/weekReduced adenocarcinoma growth.
5-nitro-indirubinoxime, 5-fluoro-indirubinoxime, 5-trimethylacetamino-indirubinoximeSprague-Dawley ratsRK3E-ras Kidney Epithelial XenograftsInjected every other day for 10 daysSignificantly inhibited tumor growth and induced apoptosis.
Novel Indirubin Derivative 4 (HCl salt)MiceB16F10 MelanomaNot specifiedTumor size was ~8 times smaller than control and ~3 times smaller than Bortezomib-treated group after 18 days.

Signaling Pathways and Mechanisms of Action

Indirubin and its derivatives exert their anti-proliferative effects through the modulation of several key signaling pathways. The primary mechanism involves the inhibition of CDKs, leading to cell cycle arrest. Additionally, they have been shown to inhibit the Src-Stat3 signaling pathway and induce apoptosis through mitochondria-dependent pathways.

Indirubin_Mechanism cluster_cell Cancer Cell cluster_pathways Target Pathways cluster_outcomes Cellular Outcomes Indirubin Indirubin / Derivatives CDKs CDK1, CDK2, CDK4, CDK5 Indirubin->CDKs GSK3b GSK-3β Indirubin->GSK3b Src c-Src Kinase Indirubin->Src CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) CDKs->CellCycleArrest Ferroptosis Ferroptosis GSK3b->Ferroptosis STAT3 STAT3 Src->STAT3 Apoptosis Apoptosis STAT3->Apoptosis

Caption: Indirubin's multifaceted mechanism of action.

Experimental Protocols

Reproducibility is paramount in scientific research. The following are representative methodologies for key in vitro and in vivo experiments to assess the efficacy of Indirubin.

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of Indirubin on cancer cell lines.

  • Procedure:

    • Seed cancer cells (e.g., 4T1 murine breast cancer cells) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of Indirubin or a vehicle control (e.g., DMSO) for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Kinase Inhibition Assay (CDK2/cyclin A)

  • Objective: To quantify the inhibitory activity of Indirubin against a specific kinase.

  • Procedure:

    • Prepare a reaction mixture containing the purified active CDK2/cyclin A enzyme, a suitable substrate (e.g., histone H1), and ATP in a kinase buffer.

    • Add varying concentrations of Indirubin or a control inhibitor to the reaction mixture.

    • Initiate the kinase reaction and incubate at a specific temperature (e.g., 30°C) for a set time.

    • Stop the reaction and quantify the amount of substrate phosphorylation. This can be done using methods like radioactivity (with [γ-32P]ATP) or non-radioactive methods like ELISA or fluorescence-based assays.

    • Plot the percentage of kinase inhibition against the Indirubin concentration to determine the IC50 value.

In Vivo Xenograft Model

1. Murine Breast Cancer Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of Indirubin.

  • Procedure:

    • Culture 4T1 murine breast cancer cells under standard conditions.

    • Harvest the cells and resuspend them in a suitable medium (e.g., PBS).

    • Subcutaneously inject a specific number of cells (e.g., 1 x 10^6) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

    • Allow the tumors to grow to a palpable size.

    • Randomly assign the mice to different treatment groups: vehicle control, Indirubin, and a positive control drug (e.g., Bortezomib).

    • Administer the treatments via a specified route (e.g., intraperitoneal injection) and schedule.

    • Monitor tumor growth by measuring the tumor dimensions with calipers at regular intervals. Calculate tumor volume using the formula: (length x width^2)/2.

    • Monitor the body weight and general health of the mice throughout the experiment.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, Western blotting).

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellLines Cancer Cell Lines (e.g., 4T1, A549, Hep-G2) Treatment_vitro Treat with Indirubin (Varying Concentrations) CellLines->Treatment_vitro MTT MTT Assay (Cell Viability, IC50) Treatment_vitro->MTT KinaseAssay Kinase Assay (Target Inhibition, IC50) Treatment_vitro->KinaseAssay end_vitro In Vitro Efficacy Data MTT->end_vitro KinaseAssay->end_vitro AnimalModel Xenograft Model (e.g., Nude Mice with 4T1 tumors) Treatment_vivo Administer Indirubin (Defined Dose & Schedule) AnimalModel->Treatment_vivo Monitoring Monitor Tumor Growth & Animal Health Treatment_vivo->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint end_vivo In Vivo Efficacy Data Endpoint->end_vivo start Start start->CellLines start->AnimalModel

Caption: Workflow for evaluating the efficacy of Indirubin.

Conclusion

Indirubin and its derivatives exhibit potent anti-proliferative activity in vitro, primarily through the inhibition of key kinases involved in cell cycle regulation. While the in vivo efficacy of the parent compound is hampered by poor pharmacokinetics, synthetic derivatives and advanced drug delivery formulations have shown significant promise in preclinical animal models. Future research should focus on further optimizing the bioavailability of Indirubin and conducting well-designed clinical trials to validate its therapeutic potential in various proliferative diseases. The detailed methodologies and comparative data presented in this guide serve as a valuable resource for researchers dedicated to advancing Indirubin from the laboratory to clinical applications.

References

comparing the IC50 values of different Indirubin derivatives for CDK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory activities of various indirubin (B1684374) derivatives against Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle. The data presented is compiled from multiple studies to aid in the evaluation of these compounds for potential therapeutic applications.

Data Presentation: IC50 Values of Indirubin Derivatives against CDK1

The inhibitory potency of indirubin and its derivatives is commonly measured by their half-maximal inhibitory concentration (IC50). The table below summarizes the IC50 values of several indirubin derivatives against CDK1/cyclin B, providing a clear comparison of their efficacy. Lower IC50 values indicate greater potency.

CompoundSubstitutionIC50 (µM) against CDK1/cyclin BReference
IndirubinNone10[1]
Indirubin-3'-monoxime3'-oxo group replaced by a monoxime0.18[1]
Indirubin-5-sulfonateSulfonate group at position 50.005[2]
E226 (5-sulfonate)Sulfonate group at position 50.005[2]
E231 (3'-oxime)3'-oxo group replaced by a monoxime-[2]
E233 (N,N-dimethyl sulfonamide)N,N-dimethyl sulphonamide group at position 5-[2]
E671 (oxime-ether β-glucoside)Ethylene bridged oxime ether β-glucosidal bond at position 3'-[2]

Experimental Protocols

The determination of IC50 values for CDK1 inhibition by indirubin derivatives is typically performed using in vitro kinase assays. Below are detailed methodologies for two common approaches: a radioactive assay using [γ-³²P]ATP and a non-radioactive, luminescence-based assay.

Radioactive Kinase Assay using [γ-³²P]ATP and Histone H1 Substrate

This method measures the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate protein, such as Histone H1, by CDK1.

Materials:

  • Recombinant human CDK1/cyclin B enzyme

  • Histone H1 (substrate)

  • Indirubin derivative (inhibitor)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 20 mM MOPS pH 7.5, 1 mM EDTA, 0.03% Brij-35, 5% glycerol, 1 mg/ml BSA, 0.1% β-mercaptoethanol)

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone (B3395972)

  • Scintillation counter and cocktail

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the CDK1/cyclin B enzyme, Histone H1 substrate, and the kinase reaction buffer.

  • Inhibitor Addition: Add serial dilutions of the indirubin derivative or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. A final wash with acetone is performed to dry the paper.

  • Quantification: Measure the amount of incorporated radioactivity on the substrate using a scintillation counter.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Non-Radioactive ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human CDK1/cyclin B enzyme

  • Suitable peptide substrate for CDK1

  • Indirubin derivative (inhibitor)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • White, opaque microplate

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation: Prepare stock solutions and serial dilutions of the indirubin derivative, ATP, and substrate in the kinase assay buffer. Dilute the CDK1/cyclin B enzyme to the desired concentration.

  • Reaction Setup: In a white, opaque microplate, add the serially diluted indirubin derivative or vehicle control.

  • Enzyme Addition: Add the diluted CDK1/cyclin B enzyme to each well.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate/ATP mixture.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • IC50 Calculation: The IC50 value is calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Mandatory Visualization

CDK1 Signaling Pathway

The following diagram illustrates the key components and regulatory steps in the CDK1 signaling pathway, which is central to the G2/M transition of the cell cycle. Indirubin derivatives exert their effect by directly inhibiting the kinase activity of the CDK1/cyclin B complex.

CDK1_Signaling_Pathway CyclinA Cyclin A CDK1_inactive CDK1 (inactive) CyclinB Cyclin B CDK1_Cyclin_inactive CDK1/Cyclin B (inactive) CyclinB->CDK1_Cyclin_inactive Binding CDK1_inactive->CDK1_Cyclin_inactive Wee1_Myt1 Wee1/Myt1 Kinases Cdc25 Cdc25 Phosphatase CDK1_Cyclin_inactive->Cdc25 CAK CDK-Activating Kinase (CDK7/Cyclin H) CDK1_Cyclin_active CDK1/Cyclin B (active) M_Phase M Phase (Mitosis) CDK1_Cyclin_active->M_Phase Promotes Entry Downstream Downstream Substrates CDK1_Cyclin_active->Downstream Phosphorylation Wee1_Myt1->CDK1_Cyclin_inactive Inhibitory Phosphorylation (Thr14, Tyr15) Cdc25->CDK1_Cyclin_active Dephosphorylation CAK->CDK1_Cyclin_active Activating Phosphorylation (Thr161) Indirubin Indirubin Derivatives Indirubin->CDK1_Cyclin_active Inhibition G2_Phase G2 Phase G2_Phase->CyclinB Downstream->M_Phase

Caption: CDK1 activation pathway and its inhibition by Indirubin derivatives.

Experimental Workflow for Kinase Assay

The following diagram outlines the general workflow for an in vitro kinase assay to determine the IC50 of an inhibitor.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Inhibitor Prepare_Reagents->Serial_Dilution Reaction_Setup Set up Kinase Reaction (Enzyme + Substrate + Inhibitor) Serial_Dilution->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP (Radiolabeled or Cold) Reaction_Setup->Initiate_Reaction Incubate Incubate at Optimal Temperature Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Detect Signal Incubate->Stop_Reaction Data_Analysis Data Analysis (Plot Inhibition vs. Concentration) Stop_Reaction->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: General workflow for an in vitro kinase inhibition assay.

References

assessing the selectivity profile of Indirubin against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

Indirubin (B1684374), a natural bis-indole alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases.[1][2][3] Its mechanism of action is largely attributed to its ability to inhibit various protein kinases, enzymes that play a crucial role in cellular signaling pathways.[3][4] Understanding the selectivity profile of a kinase inhibitor like Indirubin is paramount for predicting its biological effects and therapeutic potential.[5] This guide provides a comprehensive comparison of Indirubin's performance against a panel of kinases, supported by experimental data and detailed methodologies.

Kinase Inhibition Profile: A Quantitative Comparison

Indirubin and its derivatives have been shown to be potent inhibitors of cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3β (GSK-3β).[2][3] The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the IC50 values of Indirubin and a well-established pan-CDK inhibitor, Flavopiridol, against a selection of kinases for comparative analysis.

Kinase TargetIndirubin IC50 (µM)Indirubin-5-sulfonate IC50 (µM)Flavopiridol IC50 (µM)
CDK1/cyclin B9[2]0.180.07
CDK2/cyclin A-0.250.1
CDK4/cyclin D1->100.3
CDK5/p255.5[2]0.15-
GSK-3β0.6[2]0.050.4
VEGFR-2---
EGFR---

Note: IC50 values can vary depending on experimental conditions, such as ATP concentration. Data for Indirubin-5-sulfonate and Flavopiridol are sourced from a comparative guide by BenchChem.[5]

Indirubin-5-sulfonate, a derivative of Indirubin, demonstrates potent inhibition of specific CDKs (CDK1, CDK2, CDK5) and GSK-3β.[5] In comparison, Flavopiridol exhibits a broader inhibitory profile across the CDK family.[5] The choice between these inhibitors depends on the specific research goal; Indirubin and its derivatives can serve as more selective tools for investigating the roles of specific kinases.[5]

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values is crucial for assessing the potency and selectivity of kinase inhibitors. A common method is the in vitro kinase assay, which measures the enzymatic activity of a kinase in the presence of an inhibitor.

Objective: To determine the concentration of Indirubin required to inhibit 50% of the activity of a target kinase (e.g., CDK1/cyclin B or GSK-3β).

Materials:

  • Recombinant human kinase (e.g., CDK1/cyclin B, GSK-3β)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP), typically radio-labeled with [γ-³²P]ATP

  • Indirubin stock solution (dissolved in DMSO)

  • Kinase assay buffer

  • P81 phosphocellulose squares or similar binding membrane

  • Scintillation counter

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the Indirubin stock solution to achieve a range of concentrations for testing. Prepare a substrate/ATP mixture in the kinase assay buffer. The concentrations of the peptide substrate and ATP should be at or near their respective Michaelis-Menten constant (Km) values for the enzyme.[1]

  • Kinase Reaction: In a microplate, add the serially diluted Indirubin or a vehicle control (DMSO). Add the diluted kinase enzyme to each well. Initiate the kinase reaction by adding the substrate/ATP mixture. The final reaction volume is typically 10-25 µL.[1]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 10-60 minutes).[1][6]

  • Stopping the Reaction and Substrate Capture: Spot a portion of the reaction mixture onto P81 phosphocellulose squares.[6] The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the phosphocellulose squares multiple times with an appropriate wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ-³²P]ATP.[6]

  • Data Acquisition: Transfer the dried phosphocellulose squares into scintillation vials and measure the radioactivity using a scintillation counter.[6] The amount of radioactivity is directly proportional to the kinase activity.

  • Data Analysis: Plot the measured kinase activity (or percentage of inhibition) against the logarithm of the Indirubin concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The inhibitory action of Indirubin on key kinases has significant downstream effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflow for assessing kinase inhibition.

G cluster_workflow In Vitro Kinase Assay Workflow prep Reagent Preparation (Indirubin dilutions, Kinase, Substrate/ATP mix) reaction Kinase Reaction (Incubate Indirubin, Kinase, and Substrate/ATP) prep->reaction stop Reaction Termination & Substrate Capture reaction->stop wash Washing (Remove unbound ATP) stop->wash detect Detection (Measure phosphorylated substrate) wash->detect analysis Data Analysis (Calculate IC50) detect->analysis

Caption: Workflow for an in vitro kinase assay to determine IC50 values.

G cluster_cell_cycle Indirubin's Effect on the Cell Cycle Indirubin Indirubin CDK1_CyclinB CDK1/Cyclin B Indirubin->CDK1_CyclinB inhibits CDK2_CyclinA CDK2/Cyclin A Indirubin->CDK2_CyclinA inhibits G2_M_Phase G2/M Transition CDK1_CyclinB->G2_M_Phase promotes S_Phase S Phase Progression CDK2_CyclinA->S_Phase promotes Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Phase->Cell_Cycle_Arrest S_Phase->Cell_Cycle_Arrest

Caption: Indirubin inhibits CDKs, leading to cell cycle arrest.

G cluster_wnt Indirubin's Effect on Wnt/β-catenin Pathway Indirubin Indirubin GSK3b GSK-3β Indirubin->GSK3b inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin phosphorylates for degradation Degradation Degradation Beta_Catenin->Degradation Gene_Transcription Gene Transcription Beta_Catenin->Gene_Transcription promotes

Caption: Indirubin inhibits GSK-3β, stabilizing β-catenin.

Conclusion

The data presented in this guide highlight that Indirubin and its derivatives are potent inhibitors of a specific subset of kinases, most notably CDKs and GSK-3β.[2][5] This selective inhibition profile distinguishes them from broader-spectrum inhibitors and makes them valuable tools for targeted research into the cellular processes regulated by these kinases, such as cell cycle progression and Wnt signaling.[3][7] The detailed experimental protocols provided offer a foundation for researchers to independently verify and expand upon these findings. Further investigation into the selectivity of Indirubin against a wider panel of kinases will continue to refine our understanding of its therapeutic potential and guide the development of more specific and effective kinase inhibitors.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Indirubin

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling, use, and disposal of Indirubin. As a biologically active compound, Indirubin and its derivatives require careful management in a laboratory setting to ensure personnel safety and experimental integrity.[1][2][3] The following procedures are based on best practices for handling powdered chemical compounds with potential hazards.

Hazard Identification

Indirubin and some of its derivatives are classified with the following hazards:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H335: May cause respiratory irritation.[4]

It is crucial to consult the specific Safety Data Sheet (SDS) for the particular Indirubin product being used, as hazard classifications can vary.[5][6] However, due to its potent biological activity as a kinase inhibitor, handling all forms of Indirubin with a high degree of caution is recommended.[1][7]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent skin, eye, and respiratory exposure when handling Indirubin, particularly in its powdered form.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.[7]Provides a chemical-resistant barrier to prevent skin contact.[7]
Eye Protection Safety glasses with side shields or chemical safety goggles.[4][7][8]Protects eyes from airborne particles and splashes.[7]
Respiratory Protection N95-rated respirator or higher.[7]Essential when handling powder outside of a certified chemical fume hood to prevent inhalation.[7]
Body Protection Laboratory coat or impervious clothing.[4][7]Protects skin and personal clothing from contamination.[7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is critical to minimize exposure and prevent contamination.

Engineering Controls
  • Ventilation: All weighing and initial dilutions of powdered Indirubin must be conducted in a certified chemical fume hood to minimize inhalation risk.[7][8]

  • Designated Area: Establish a designated area within the laboratory specifically for handling Indirubin to prevent cross-contamination of other spaces.[7]

Weighing and Reconstitution
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly.[7] Prepare all required equipment (e.g., spatula, weigh boat, solvent, vortexer) and place it within the chemical fume hood.[7]

  • Weighing: Carefully weigh the desired amount of Indirubin powder. Handle the powder gently to avoid creating dust.[7]

  • Reconstitution: Add the appropriate solvent to the powder within a sealable container. Cap the container securely before removing it from the chemical fume hood for vortexing or sonication to ensure complete dissolution.[7]

Experimental Use
  • Handle all solutions of Indirubin with the same level of precaution as the powdered form.[7]

  • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.[7]

Storage
  • Store Indirubin in a tightly closed container in a dry and well-ventilated place.[4][8]

  • Recommended storage is in a freezer at temperatures such as -20°C.[5][8]

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

Exposure TypeImmediate Action
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[4][7]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][7]
Inhalation Move the individual to fresh air immediately.[4][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7]
Spill Small Spill: Carefully absorb the material with an inert absorbent and place it in a sealed, labeled container for disposal.[7] Large Spill: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[7]

Disposal Plan

Proper disposal of Indirubin and associated waste is critical to prevent environmental contamination and accidental exposure.[7]

Waste TypeDisposal Procedure
Unused Powder Collect in a clearly labeled, sealed container for chemical waste disposal.[7]
Contaminated Labware (e.g., pipette tips, tubes) Dispose of in a designated hazardous waste container.[7]
Aqueous Waste Collect all solutions containing Indirubin in a labeled hazardous waste container.[7]
Contaminated PPE (e.g., gloves) Remove and dispose of in the designated hazardous waste stream immediately after handling the compound.[7]

Note: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS department for specific guidance.[5][7]

Safe Handling Workflow

G Diagram: Safe Indirubin Handling Workflow cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_exp Experimental Use cluster_disposal Waste Disposal a Don Mandatory PPE (Gloves, Goggles, Lab Coat, Respirator) b Prepare Fume Hood (Spatula, Weigh Boat, Solvent) a->b Proceed c Weigh Indirubin Powder (Avoid Dust Generation) b->c Proceed d Reconstitute in Sealed Container c->d Proceed spill Spill or Exposure Event c->spill e Vortex/Sonicate (Outside Hood, Capped) d->e Proceed d->spill f Use in Experiment (Label All Solutions) e->f Proceed e->spill g Segregate Waste (Solid, Liquid, Sharps) f->g Post-Experiment f->spill h Dispose in Labeled Hazardous Waste Containers g->h Final Step emergency Follow Emergency Procedures spill->emergency IMMEDIATELY

Caption: Workflow for the safe handling of Indirubin from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Indirubin (Standard)
Reactant of Route 2
Indirubin (Standard)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.